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  • Product: Elvucitabine-13C,15N2
  • CAS: 1217641-78-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Elvucitabine-13C,15N2 – Chemical Structure, Exact Mass, and LC-MS/MS Bioanalysis

Executive Summary & Pharmacological Context Elvucitabine (also known as ACH-126,443 or β-L-Fd4C) is a potent, experimental L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of Human...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Elvucitabine (also known as ACH-126,443 or β-L-Fd4C) is a potent, experimental L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of Human Immunodeficiency Virus (HIV) and chronic Hepatitis B (HBV) infections [1]. Unlike endogenous D-nucleosides, Elvucitabine features an unnatural L-configuration, which confers high antiviral efficacy while minimizing off-target mitochondrial toxicity.

In the realm of clinical pharmacokinetics and therapeutic drug monitoring, quantifying Elvucitabine in complex biological matrices (like human plasma) requires extreme precision. The integration of Elvucitabine-13C,15N2 —a stable isotope-labeled (SIL) analog—serves as the ultimate internal standard (IS) [2]. By mirroring the exact physicochemical properties of the active pharmaceutical ingredient while providing a distinct mass shift, this isotopologue creates a self-validating bioanalytical system capable of neutralizing matrix effects and extraction variances.

Structural Chemistry & Exact Mass Analysis

The Unlabeled Scaffold: Elvucitabine

The chemical structure of Elvucitabine (IUPAC: 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one) consists of two primary domains:

  • 5-Fluorocytosine Nucleobase: The substitution of a fluorine atom at the C5 position of the pyrimidine ring enhances the lipophilicity and metabolic stability of the molecule [3].

  • 2',3'-Didehydro-2',3'-dideoxyribose Analog: The sugar moiety is replaced by a 2,5-dihydrofuran ring. The critical absence of a 3'-hydroxyl group is the structural basis for its mechanism of action; once incorporated into the growing viral DNA chain, it prevents the formation of subsequent 5'-3' phosphodiester bonds, causing obligate chain termination.

The Labeled Isotopologue: Elvucitabine-13C,15N2

To create an optimal internal standard for mass spectrometry, Elvucitabine is synthesized with heavy isotopes. Specifically, one carbon atom is replaced with Carbon-13 ( 13C ), and two nitrogen atoms are replaced with Nitrogen-15 ( 15N ). These labels are typically incorporated into the highly stable pyrimidine ring to prevent isotopic exchange with the biological matrix [4].

The incorporation of these stable isotopes shifts the exact mass by approximately +3 Daltons (Da). This specific shift is highly strategic: it is large enough to completely bypass the natural isotopic envelope (M+1 and M+2 peaks) of the unlabeled drug, ensuring zero cross-talk during Multiple Reaction Monitoring (MRM).

Quantitative Mass Data

The following table summarizes the exact mass calculations, which are foundational for setting up high-resolution mass spectrometry (HRMS) or tandem quadrupole methods [5].

PropertyElvucitabine (Unlabeled)Elvucitabine-13C,15N2 (SIL-IS)
Molecular Formula C9​H10​FN3​O3​ C8​(13C)H10​FN(15N)2​O3​
Monoisotopic Exact Mass 227.0706 Da230.0680 Da
Protonated Precursor Ion [M+H]+ 228.0779 m/z231.0753 m/z
Molecular Weight (Average) 227.19 g/mol 230.17 g/mol
Mass Shift ( Δm ) N/A+2.9974 Da

Mechanism of Action: The NRTI Pathway

To understand the necessity of tracking Elvucitabine in vivo, one must understand its intracellular causality. Elvucitabine is a prodrug. Upon entering the host cell, it is sequentially phosphorylated by host cellular kinases into its active triphosphate form. This triphosphate analog competitively binds to the HIV Reverse Transcriptase enzyme, mimicking endogenous deoxycytidine triphosphate (dCTP).

MOA A Elvucitabine (Prodrug) B Intracellular Kinases A->B Cellular Entry C Elvucitabine Triphosphate B->C Phosphorylation D HIV Reverse Transcriptase C->D Competitive Binding E Viral DNA Chain Termination D->E Incorporation

Fig 1: Intracellular phosphorylation and reverse transcriptase inhibition by Elvucitabine.

Experimental Workflows: LC-MS/MS Bioanalysis

The quantification of Elvucitabine in human plasma requires a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol [6]. The use of Elvucitabine-13C,15N2 guarantees that any signal suppression caused by endogenous phospholipids in the electrospray ionization (ESI) source affects both the analyte and the IS equally, maintaining a constant peak area ratio.

Step-by-Step Methodology: Plasma Extraction & Analysis

Step 1: Sample Spiking and Equilibration

  • Action: Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Elvucitabine-13C,15N2 working solution (e.g., 50 ng/mL in 50% methanol).

  • Causality: Introducing the SIL-IS at the absolute beginning of the workflow ensures that any subsequent volumetric losses, degradation, or extraction inefficiencies are mathematically normalized by the IS recovery.

Step 2: Protein Precipitation (PPT)

  • Action: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to the sample. Vortex aggressively for 60 seconds.

  • Causality: Acetonitrile drastically lowers the dielectric constant of the solution, causing plasma proteins to denature and precipitate. The addition of 0.1% Formic Acid disrupts non-covalent protein-drug binding, ensuring that all Elvucitabine is released into the organic supernatant.

Step 3: Centrifugation and Reconstitution

  • Action: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of HPLC-grade water.

  • Causality: Diluting the highly organic supernatant with water matches the initial conditions of the reversed-phase LC gradient, preventing "solvent effects" (peak splitting or broadening) during injection.

Step 4: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 sub-2-micron analytical column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient elution using Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).

  • Causality: The hydrophobic C18 stationary phase retains the molecule based on its lipophilic fluorocytosine base. The acidic modifiers maintain the pyrimidine nitrogen in a protonated state, which is critical for achieving maximum ionization efficiency in the subsequent ESI+ source.

Step 5: Tandem Mass Spectrometry (ESI-MRM)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions: m/z 228.1 [Fragment] for Elvucitabine, and m/z 231.1 [Fragment] for Elvucitabine-13C,15N2.

LCMS A Human Plasma Sample (Spiked with Elvucitabine) B Add Internal Standard (Elvucitabine-13C,15N2) A->B C Protein Precipitation (Acetonitrile + Formic Acid) B->C D Centrifugation & Supernatant Transfer C->D E LC Separation (C18 Column, Gradient) D->E F MS/MS Detection (ESI+, MRM Mode) E->F

Fig 2: Sample preparation and LC-MS/MS bioanalytical workflow using stable isotope IS.

References

  • Wikipedia Contributors. "Elvucitabine." Wikipedia, The Free Encyclopedia. Available at: [Link] [1]

  • PubChem Database. "Elvucitabine | C9H10FN3O3 | CID 469717 - PubChem." National Institutes of Health (NIH). Available at:[Link] [2]

  • Wikipedia Contributors. "C9H10FN3O3 - Set Index." Wikipedia, The Free Encyclopedia. Available at:[Link] [5]

  • National Center for Biotechnology Information (PMC). "Effect of a Single Dose of Ritonavir on the Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor." Antimicrobial Agents and Chemotherapy. Available at:[Link] [6]

Exploratory

Analytical and Physicochemical Profiling of Stable Isotope-Labeled Elvucitabine-13C,15N2 in Pharmacokinetic Workflows

Executive Summary Elvucitabine (also known as L-d4FC) is an experimental, highly potent nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of Human Immunodeficiency Virus (HIV) and chronic Hepa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Elvucitabine (also known as L-d4FC) is an experimental, highly potent nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of Human Immunodeficiency Virus (HIV) and chronic Hepatitis B Virus (HBV) infections[1][2]. As clinical and preclinical pharmacokinetic (PK) evaluations of Elvucitabine advance, highly sensitive and reproducible bioanalytical methods are required to quantify the drug in complex biological matrices, such as plasma and peripheral blood mononuclear cells[3]. This in-depth technical guide explores the physicochemical properties, mechanistic pathway, and critical analytical utility of Elvucitabine-13C,15N2 , a stable isotope-labeled internal standard (SIL-IS) essential for establishing robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Molecular Architecture and Physicochemical Properties

Elvucitabine is an L-cytosine analog structurally characterized as 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one[2]. The strategic incorporation of stable heavy isotopes—specifically one Carbon-13 and two Nitrogen-15 atoms—into the molecular framework yields Elvucitabine-13C,15N2[4].

Crucially, isotopic labeling alters the molecular mass without perturbing the compound's electron cloud, polarity, or three-dimensional conformation. Consequently, the SIL-IS retains identical physicochemical properties to the unlabeled active pharmaceutical ingredient (API). This identical behavior is the foundational principle of its use in bioanalysis: the SIL-IS will exhibit the exact same solubility, protein binding affinity, extraction recovery, and chromatographic retention time as the target analyte.

Table 1: Comparative Physicochemical Profiling

Property Unlabeled Elvucitabine Elvucitabine-13C,15N2
Chemical Formula C9H10FN3O3[1] C8(13C)H10FN(15N)2O3[4]
Molecular Weight 227.19 g/mol [1] 230.17 g/mol [4]
Monoisotopic Mass 227.07 Da[1] 230.07 Da
LogP (XLogP3) -1.3[1] -1.3 (Isotopically invariant)
Hydrogen Bond Donors 2[1] 2
Hydrogen Bond Acceptors 4[1] 4

| Topological Polar Surface Area | 88.2 Ų[1] | 88.2 Ų |

Mechanistic Pathway: Intracellular Activation

Like all NRTIs, Elvucitabine is administered as a prodrug and lacks intrinsic antiviral activity until it undergoes a three-step intracellular phosphorylation cascade mediated by host cellular kinases[1]. Once converted to its active triphosphate form, it competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into nascent viral DNA by the viral reverse transcriptase enzyme[1]. Because Elvucitabine lacks a 3'-hydroxyl group on its furanose ring, its incorporation prevents the formation of the next 5'-3' phosphodiester bond, resulting in obligate chain termination and the cessation of viral replication[1][2].

MOA A Elvucitabine (Unphosphorylated Prodrug) B Intracellular Uptake (Nucleoside Transporters) A->B C Elvucitabine-Monophosphate (Host Kinase Activation) B->C Phosphorylation 1 D Elvucitabine-Triphosphate (Active Pharmacophore) C->D Phosphorylation 2 & 3 E Viral Reverse Transcriptase (dCTP Competitive Binding) D->E Target Engagement F Premature Chain Termination (Viral DNA Synthesis Halted) E->F Phosphodiester Bond Failure

Caption: Intracellular kinase activation and reverse transcriptase inhibition by Elvucitabine.

The Causality of Isotopic Labeling (+3 Da Shift) in Bioanalysis

In mass spectrometry, the selection of a +3 Dalton mass shift (13C, 15N2) is a highly deliberate experimental choice driven by the need to eliminate isotopic cross-talk. Unlabeled Elvucitabine has a monoisotopic mass of 227.07 Da[1]. Due to the natural abundance of Carbon-13 (~1.1%), a high-concentration sample of unlabeled Elvucitabine will naturally produce M+1 (228.07 Da) and M+2 (229.07 Da) isotopic peaks.

If a +1 or +2 Da internal standard were utilized, the natural isotopic envelope of the unlabeled drug would bleed into the detection channel of the internal standard, artificially suppressing the calculated drug concentration at the upper limits of quantification (ULOQ). By engineering a +3 Da shift (Elvucitabine-13C,15N2, monoisotopic mass 230.07 Da), the precursor ion of the SIL-IS is positioned safely outside the natural isotopic envelope of the analyte[4]. This causal relationship ensures that the response ratio remains strictly linear across wide dynamic ranges (e.g., 1 to 2000 ng/mL), guaranteeing the scientific integrity of the PK model.

Self-Validating LC-MS/MS Methodology

To accurately quantify Elvucitabine in biological matrices, the following protocol leverages Elvucitabine-13C,15N2 to create a self-validating analytical system. The protocol is designed to inherently correct for matrix effects, ion suppression, and extraction variability[3][5].

LCMS A Aliquot Biological Matrix (Plasma/Serum) B Spike Elvucitabine-13C,15N2 (Internal Standard Normalization) A->B C Protein Precipitation (Methanol Extraction) B->C Matrix Crash D UHPLC Separation (C18 Column, Gradient) C->D Supernatant Injection E Positive ESI-MS/MS (MRM Transitions) D->E Co-elution F Ratio-Based Quantification (m/z 228.1 vs 231.1) E->F Signal Processing

Caption: Bioanalytical LC-MS/MS workflow utilizing Elvucitabine-13C,15N2 for PK quantification.

Step-by-Step Protocol:
  • Matrix Normalization (Spiking): Aliquot 50 µL of human plasma into a microcentrifuge tube. Immediately spike with 10 µL of a working solution containing Elvucitabine-13C,15N2 (e.g., 500 ng/mL).

    • Causality: Spiking the SIL-IS before any sample manipulation ensures that any subsequent volumetric errors, thermal degradation, or extraction losses equally affect both the analyte and the IS, preserving the critical analyte-to-IS ratio.

  • Protein Precipitation (Extraction): Add 200 µL of ice-cold methanol (containing 0.1% formic acid) to the sample. Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Causality: Elvucitabine is highly polar (LogP -1.3)[1]. Traditional liquid-liquid extraction (LLE) using non-polar solvents would result in exceptionally poor recovery. Methanol effectively denatures and precipitates plasma proteins while keeping the polar nucleoside analog highly soluble in the supernatant.

  • Chromatographic Separation: Transfer 150 µL of the supernatant to an autosampler vial. Inject 5 µL onto a UHPLC system equipped with a C18 or porous graphitic carbon column. Use a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Causality: The SIL-IS and unlabeled Elvucitabine will co-elute perfectly. This guarantees that both molecules enter the mass spectrometer source at the exact same moment, subjecting them to identical matrix-induced ion suppression or enhancement from co-eluting endogenous lipids.

  • ESI-MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the transitions m/z 228.1 → 130.1 for Elvucitabine and m/z 231.1 → 133.1 for Elvucitabine-13C,15N2[5].

  • System Self-Validation (Matrix Factor Evaluation): To prove the trustworthiness of the assay, calculate the Matrix Factor (MF). Prepare a "post-extraction spiked" sample by extracting blank plasma and spiking the SIL-IS into the final supernatant. Compare its peak area to a "neat" standard prepared in pure solvent. An MF close to 1.0 indicates no matrix effect. If the MF is 0.5 (indicating 50% ion suppression), the assay remains valid only because the SIL-IS peak area will also be suppressed by exactly 50%, keeping the quantification ratio perfectly stable. This internal feedback loop makes the protocol a self-validating system.

Conclusion

The integration of Elvucitabine-13C,15N2 into bioanalytical workflows represents the gold standard for nucleoside analog quantification. By matching the physicochemical properties of the target drug while providing a mathematically isolated mass channel, this stable isotope ensures that pharmacokinetic data driving clinical dosing regimens is both highly accurate and resilient against analytical artifacts.

References

  • Elvucitabine | C9H10FN3O3 | CID 469717 - PubChem - NIH, nih.gov, 1

  • Elvucitabine - Wikipedia, wikipedia.org, 2

  • Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects - PMC, nih.gov, 3

  • Elvucitabine-13C,15N2 | SCBT - Santa Cruz Biotechnology, scbt.com, 4

  • LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC, nih.gov,5

Sources

Foundational

Maximizing the Analytical Integrity of Elvucitabine-13C,15N2: A Technical Whitepaper on Storage and Long-Term Stability

Executive Summary In the rigorous environment of bioanalytical drug development, the reliability of pharmacokinetic (PK) data hinges entirely on the integrity of the internal standard (IS). Elvucitabine (L-β-2′,3′-didehy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous environment of bioanalytical drug development, the reliability of pharmacokinetic (PK) data hinges entirely on the integrity of the internal standard (IS). Elvucitabine (L-β-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine) is a potent nucleoside reverse transcriptase inhibitor (NRTI) under investigation for its antiviral efficacy[1]. For precise LC-MS/MS quantification, its stable isotope-labeled counterpart, Elvucitabine-13C,15N2 (Molecular Weight: 230.17 Da), is deployed as the gold-standard IS[2],[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic storage guidelines. Here, we deconstruct the molecular vulnerabilities of Elvucitabine-13C,15N2, explain the thermodynamic and kinetic causality behind its degradation, and provide a self-validating experimental protocol to ensure absolute analytical trustworthiness.

Molecular Architecture and Degradation Causality

To engineer a robust storage protocol, one must first understand the chemical properties and failure points of the molecule[4]. Elvucitabine-13C,15N2 consists of a fluorinated pyrimidine ring linked to a 2,5-dihydrofuran moiety. Its stability profile is dictated by three primary structural features:

  • Fluorine-Induced Metabolic Stability: The substitution of a highly electronegative fluorine atom (3.98 on the Pauling scale) at the C5 position polarizes the C-F bond. This structural modification restricts oxidative metabolism and provides baseline enzymatic stability to the pyrimidine ring[1].

  • Glycosidic Bond Vulnerability: The N-glycosidic linkage connecting the nucleobase to the furanose ring is the molecule's Achilles' heel. In the presence of aqueous matrices and thermal energy, this bond is highly susceptible to acid-catalyzed hydrolytic cleavage.

  • Exocyclic Amine Deamination: The amino group on the cytosine ring can undergo hydrolytic deamination, a process significantly accelerated by pH extremes and prolonged exposure to room temperature.

The Causality of Storage Choices: Because hydrolysis is the primary degradation pathway, introducing the compound to protic solvents (like water) for long-term stock storage is a critical error. By utilizing 100% aprotic or low-nucleophilicity solvents (e.g., anhydrous methanol) and minimizing thermal energy, we thermodynamically arrest the cleavage of the glycosidic bond.

DegradationLogic SIL Elvucitabine-13C,15N2 (Internal Standard) Thermal Thermal Stress (> 25°C) SIL->Thermal Exposure Aqueous Aqueous Matrix (pH Extremes) SIL->Aqueous Solubilization Storage Optimal Storage (-80°C, Desiccated) SIL->Storage Mitigation Deamination Deamination (Cytosine Ring) Thermal->Deamination Accelerates Hydrolysis Glycosidic Cleavage (Furanose Ring) Aqueous->Hydrolysis Catalyzes Stable Intact SIL-IS (Accurate LC-MS/MS) Storage->Stable Preserves

Caption: Degradation pathways and storage mitigation logic for Elvucitabine-13C,15N2.

Storage Conditions & Stability Profiling

To maintain isotopic purity and prevent degradation, the following empirically derived storage parameters must be strictly adhered to.

Table 1: Quantitative Stability Parameters for Elvucitabine-13C,15N2
Stability ParameterMatrix / SolventStorage ConditionAcceptable DurationCritical Causality & Mechanistic Notes
Stock Solution 100% Methanol-20°C (Desiccated)Up to 6 monthsAprotic environment prevents solvolysis and hydrolytic cleavage of the glycosidic bond.
Bench-Top Human Plasma4°C (On Ice)< 6 hoursMinimizes endogenous enzymatic degradation during sample processing[5].
Freeze-Thaw Human Plasma-80°C to 20°CMax 3 to 5 cyclesRepeated phase changes cause micro-environmental pH shifts and localized concentration gradients, accelerating degradation[5].
Long-Term Matrix Human Plasma-70°C or lower> 90 daysDeep freezing achieves complete thermodynamic arrest of solvolysis and enzymatic activity[5].

Experimental Protocol: Self-Validating Stability Workflow

A protocol is only as trustworthy as its ability to detect its own failures. The following step-by-step methodology outlines a self-validating system for assessing the stability of Elvucitabine-13C,15N2. By incorporating zero-hour reference standards and Quality Control (QC) bracketing, this workflow mathematically differentiates true analyte degradation from instrument drift or matrix effects.

Step 1: Stock Solution Preparation & Aliquoting
  • Solubilization: Dissolve Elvucitabine-13C,15N2 powder in 100% LC-MS grade Methanol to achieve a primary stock concentration of 1.0 mg/mL.

    • Causality: Methanol is chosen over water to eliminate the nucleophilic attack on the N-glycosidic bond during extended storage.

  • Aliquoting: Dispense the stock into amber glass vials (to prevent UV-catalyzed degradation) in 50 µL aliquots. Store immediately at -20°C.

Step 2: Matrix Spiking and Stress Testing
  • Spiking: Spike blank human plasma with the IS to achieve Low QC (LQC) and High QC (HQC) concentrations relevant to your assay's linear range.

  • Stress Application: Subject specific aliquots to the following conditions:

    • Freeze-Thaw: 3 cycles of freezing at -80°C for 24 hours, followed by unassisted thawing at room temperature[5].

    • Benchtop: Maintained at room temperature (25°C) for 6 hours.

    • Long-Term: Stored at -80°C for 30, 60, and 90 days.

Step 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water[5].

  • Loading: Load 200 µL of the stressed plasma sample onto the cartridge[5].

  • Washing: Wash with 1 mL of 5% methanol in water[5].

    • Causality: This precise 5% organic threshold is critical. It is strong enough to disrupt protein binding and wash away polar endogenous salts, but weak enough to prevent the premature elution of the relatively polar nucleoside analog.

  • Elution: Elute the intact Elvucitabine-13C,15N2 with 1 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream at 40°C[5].

  • Reconstitution: Reconstitute in 100 µL of mobile phase (e.g., 85:15 phosphate buffer/acetonitrile)[5].

Step 4: LC-MS/MS Quantification & Self-Validation
  • Analysis: Inject 20 µL onto a C18 reverse-phase column (150 x 4.6 mm, 5 µm) maintained at 30°C[5]. Monitor the MRM transition for the SIL-IS (e.g., m/z 231.2 → 132.1).

  • Self-Validation Check: The run is only considered valid if the freshly prepared, unstressed QC samples (bracketed at the beginning and end of the run) show a Coefficient of Variation (CV) of <15%. If the bracketing QCs fail, the degradation observed in the stressed samples is flagged as an instrument error rather than chemical instability, ensuring total data trustworthiness.

Workflow Prep Stock Prep (1 mg/mL MeOH) Aliquot Aliquoting (Minimize F/T) Prep->Aliquot Prevents degradation Stress Stress Testing (Time/Temp) Aliquot->Stress Controlled exposure SPE SPE Extraction (5% MeOH Wash) Stress->SPE Matrix isolation LCMS LC-MS/MS (MRM 231.2 > 132.1) SPE->LCMS High recovery Validate Self-Validation (QC Bracketing) LCMS->Validate Data integrity

Caption: Self-validating experimental workflow for Elvucitabine-13C,15N2 stability assessment.

References

  • [1] Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at:[Link]

  • [4] Elvucitabine | C9H10FN3O3 | CID 469717. PubChem - NIH. Available at:[Link]

  • [6] Elvucitabine - CAS Common Chemistry. CAS (American Chemical Society). Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of Elvucitabine Using Isotope Tracers: A Technical Guide

Executive Summary & Mechanistic Rationale The bioanalytical profiling of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) presents a unique pharmacokinetic (PK) challenge. NRTIs, such as Elvucitabine (β-L-Fd4C; ACH-12...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The bioanalytical profiling of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) presents a unique pharmacokinetic (PK) challenge. NRTIs, such as Elvucitabine (β-L-Fd4C; ACH-126,443), are administered as inactive prodrugs. To exert their antiviral effect against HIV or HBV, they must cross the cell membrane of target cells (such as peripheral blood mononuclear cells, or PBMCs) and undergo a three-step intracellular phosphorylation cascade to become active triphosphate anabolites [1].

Because plasma concentrations of the parent drug do not linearly correlate with the intracellular concentrations of the active triphosphate, standard plasma PK profiling is insufficient for determining true drug efficacy or dosing intervals [2]. Furthermore, quantifying intracellular triphosphates is notoriously difficult due to their low physiological concentrations and structural similarity to endogenous nucleotides (e.g., dCTP).

The Isotope Tracer Solution: To solve this, we employ stable isotope tracers (e.g., [13C,15N2​] -Elvucitabine). By introducing a specific mass shift (+3 Da), isotope tracing combined with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows us to definitively separate the exogenous drug metabolites from the endogenous intracellular nucleotide pool without altering the drug's biochemical behavior.

Intracellular Phosphorylation Pathway

Elvucitabine is an L-cytosine nucleoside analog. Upon entering the cell, it is phosphorylated primarily by cytoplasmic deoxycytidine kinase (dCK) into its monophosphate form, followed by subsequent conversions by cellular kinases into its active triphosphate form [3].

Pathway Elv Elvucitabine (Parent Prodrug) ElvMP Elvucitabine-MP (Monophosphate) Elv->ElvMP Deoxycytidine Kinase (dCK) ElvDP Elvucitabine-DP (Diphosphate) ElvMP->ElvDP Cellular Kinases ElvTP Elvucitabine-TP (Active Triphosphate) ElvDP->ElvTP Cellular Kinases RT Viral Reverse Transcriptase (Target Inhibition) ElvTP->RT Competitive Inhibition & Chain Termination

Caption: Elvucitabine intracellular phosphorylation cascade and mechanism of action.

Comparative Pharmacokinetic Profile

Elvucitabine is characterized by an exceptionally long half-life, which provides a high barrier to resistance and allows for extended dosing intervals (e.g., daily or every other day)[1]. Below is a summary of its PK parameters comparing the plasma parent drug to the intracellular active metabolite.

Pharmacokinetic ParameterPlasma (Parent Elvucitabine)Intracellular (Elvucitabine-TP)Analytical Matrix
Elimination Half-Life ( t1/2​ ) ~100 hours> 100 hoursPlasma vs. PBMCs
Bioavailability High (Increased by Ritonavir)N/A (Formed in situ)Plasma
Primary Kinase Affinity N/AHigh affinity for dCKIntracellular
Mechanism of Clearance Renal / Gut EffluxCellular PhosphatasesSystemic vs. Cellular
Target Concentration >IC50​ (~1 ng/mL)Competes with endogenous dCTPLC-MS/MS Quantification

Experimental Protocol: Isotope-Traced LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . The causality behind every extraction and analytical step is explained to prevent the degradation of highly unstable triphosphate metabolites.

Phase 1: Tracer Administration & PBMC Isolation
  • Dosing: Administer a defined ratio of unlabeled Elvucitabine and [13C,15N2​] -Elvucitabine to the biological model.

  • Blood Draw & Isolation: Collect whole blood in CPT (Cell Preparation Tubes) containing sodium citrate. Centrifuge at 1,500 x g for 15 minutes at room temperature to isolate the PBMC layer.

  • Cell Counting: Extract the PBMC layer, wash twice with ice-cold PBS, and perform a cell count (critical for normalizing intracellular concentrations to fmol/ 106 cells).

Phase 2: Enzymatic Quenching & Lysis

Causality Note: Triphosphates are highly susceptible to rapid dephosphorylation by intracellular phosphatases the moment cells are stressed. Standard lysis buffers will result in the loss of the triphosphate signal.

  • Quenching: Immediately resuspend the PBMC pellet in 500 µL of ice-cold 70% methanol (-20°C). The cold methanol instantly denatures cellular phosphatases, locking the metabolites in their current phosphorylation state.

  • Lysis: Vortex vigorously and incubate at -20°C for 12 hours to ensure complete cellular lysis and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the metabolite-rich supernatant.

Phase 3: Anion-Exchange Solid-Phase Extraction (SPE)

Causality Note: Standard reverse-phase (C18) chromatography cannot retain highly polar, negatively charged triphosphates. Anion-exchange SPE is mandatory to separate the triphosphates from the unphosphorylated parent drug.

  • Conditioning: Condition a weak anion-exchange (WAX) SPE cartridge with methanol, followed by water.

  • Loading: Load the methanolic cell extract onto the cartridge. The negatively charged phosphate groups of Elvucitabine-TP will bind to the stationary phase.

  • Washing: Wash with a low-salt buffer to elute the unphosphorylated parent drug and neutral lipids.

  • Elution: Elute the mono-, di-, and triphosphates using a high-pH, high-ionic-strength buffer (e.g., 5% ammonium hydroxide in methanol). Evaporate the eluate to dryness under nitrogen gas and reconstitute in the LC mobile phase.

Phase 4: LC-MS/MS Quantification
  • Chromatography: Inject the reconstituted sample onto a porous graphitic carbon (PGC) column or use ion-pairing reagents (e.g., dimethylhexylamine) on a C18 column to retain the polar triphosphates.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM):

    • Track the unlabeled Elvucitabine-TP transition.

    • Track the [13C,15N2​] -Elvucitabine-TP transition (+3 Da in Q1).

    • Self-Validation: The identical retention time of the +3 Da peak confirms the signal is the true isotope tracer and not an isobaric endogenous interference.

Workflow Tracer [13C, 15N2]-Elvucitabine Dosing Isolate PBMC Isolation & Cold Methanol Lysis Tracer->Isolate SPE Anion-Exchange SPE (Metabolite Separation) Isolate->SPE LCMS LC-MS/MS (MRM) Isotope Detection SPE->LCMS Data Intracellular PK Modeling LCMS->Data

Caption: Step-by-step workflow for isotope-traced LC-MS/MS pharmacokinetic profiling.

Conclusion

The use of stable isotope tracers fundamentally transforms our ability to map the pharmacokinetic profile of Elvucitabine. By combining cold-methanol quenching, anion-exchange SPE, and MRM mass spectrometry, researchers can bypass the noise of endogenous nucleotide pools. This allows for the precise quantification of the >100-hour intracellular half-life of Elvucitabine-TP, providing the rigorous empirical data required to justify extended clinical dosing regimens and evaluate resistance barriers.

References

  • Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects. Colucci P, Pottage JC, Robison H, Turgeon J, Schürmann D, Hoepelman IM, Ducharme MP. Antimicrobial Agents and Chemotherapy (2009). URL:[Link]

  • Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors. NATAP: National AIDS Treatment Advocacy Project (2004). URL:[Link]

  • Anti-hepatitis B virus activity and metabolism of 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine. Zhu YL, Dutschman DE, Liu SH, Bridges EG, Cheng YC. Antimicrobial Agents and Chemotherapy (1998). URL:[Link]

Protocols & Analytical Methods

Method

Elvucitabine-13C,15N2 preparation protocol for human plasma samples

Application Note: Robust LC-MS/MS Quantification of Elvucitabine in Human Plasma Using Elvucitabine-13C,15N2 Internal Standard The Bioanalytical Challenge Elvucitabine (ACH-126,443) is an L-cytosine nucleoside reverse tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust LC-MS/MS Quantification of Elvucitabine in Human Plasma Using Elvucitabine-13C,15N2 Internal Standard

The Bioanalytical Challenge

Elvucitabine (ACH-126,443) is an L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against wild-type and drug-resistant strains of HIV. Precise pharmacokinetic (PK) profiling of Elvucitabine in human plasma is essential for therapeutic monitoring and dose optimization 1[1]. To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), navigating the complexities of the human plasma matrix is required. Endogenous phospholipids and proteins cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. To mitigate this, the integration of a stable isotope-labeled internal standard (SIL-IS)—specifically Elvucitabine-13C,15N2—is a critical methodological requirement.

Mechanistic Rationale for Elvucitabine-13C,15N2

The selection of a 13C,15N2 labeling scheme is not arbitrary; it is rooted in mass spectrometry physics and chromatographic behavior:

  • Isotopic Shift Causality: Elvucitabine-13C,15N2 incorporates one Carbon-13 and two Nitrogen-15 atoms, resulting in a +3 Da mass shift compared to the unlabeled drug. This specific mass difference is intentionally selected to completely bypass the natural M+1 and M+2 isotopic envelope of the target analyte. A +3 Da shift ensures zero analytical cross-talk between the analyte and the internal standard, establishing a highly specific Multiple Reaction Monitoring (MRM) channel2[2].

  • Co-elution Dynamics: Because the physicochemical properties (pKa, lipophilicity) of the SIL-IS are virtually identical to Elvucitabine, it co-elutes at the exact same chromatographic retention time. Consequently, any matrix-induced ionization variation in the ESI source affects both the analyte and the IS equally. This allows the peak area ratio to remain perfectly constant, effectively self-correcting for matrix effects and extraction recovery losses.

Visual Workflow

G A Human Plasma Aliquot (100 µL) B Spike SIL-IS (Elvucitabine-13C,15N2) A->B C Protein Precipitation (300 µL Ice-Cold ACN) B->C D Vortex & Centrifuge (10,000 x g, 4°C) C->D E Supernatant Recovery & N2 Evaporation (40°C) D->E F Reconstitution (100 µL Mobile Phase) E->F G LC-MS/MS Analysis (ESI+ MRM Mode) F->G H Data Processing & Quantification G->H

Workflow for human plasma sample preparation using Elvucitabine-13C,15N2.

Experimental Extraction Methodologies

The choice of sample preparation dictates the cleanliness of the extract and the lifespan of the LC column. Protein Precipitation (PPT) is detailed below as the most efficient high-throughput method3[3].

Phase I: Preparation of IS Working Solution

  • Weigh 1.00 mg of Elvucitabine-13C,15N2 and dissolve in 1.0 mL of 50:50 Methanol:Water (v/v) to create a 1 mg/mL stock solution.

  • Dilute the stock serially with 50:50 Methanol:Water to yield a final working IS solution of 500 ng/mL.

    • Causality: Using a 50% aqueous organic solvent ensures the highly polar nucleoside analog remains fully solvated without precipitating upon long-term storage at -20°C.

Phase II: High-Throughput Protein Precipitation (PPT)

  • Aliquot: Transfer 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the Elvucitabine-13C,15N2 working solution (500 ng/mL). Vortex briefly to equilibrate the IS with the plasma matrix.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (ACN).

    • Causality: A 3:1 ratio of organic solvent to plasma is the thermodynamic threshold required to denature and precipitate >95% of plasma proteins. Utilizing ice-cold ACN minimizes the enzymatic degradation of the nucleoside analog during the exothermic precipitation event.

  • Agitate: Vortex the mixture vigorously for 1 minute to ensure complete disruption of protein-drug binding.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C to firmly pellet the precipitated proteins3[3].

  • Evaporate: Transfer the clear supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Causality: 40°C provides optimal thermal energy to volatilize ACN efficiently without inducing thermal degradation of Elvucitabine.

  • Reconstitute: Resuspend the dried extract in 100 µL of the LC mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). Vortex and transfer to an autosampler vial for injection.

(Note: For studies requiring ultra-low limits of quantification, a Solid-Phase Extraction (SPE) using a C18 cartridge washed with 5% Methanol is recommended to further remove polar endogenous interferences 3[3]).

Self-Validating System & Quality Control

To ensure the protocol acts as a self-validating system, every analytical batch must incorporate built-in controls:

  • Blank Samples: Plasma processed without Elvucitabine or IS. This proves the absence of endogenous isobaric interferences at the retention time of the analyte.

  • Zero Samples: Plasma processed with IS only. This confirms that the Elvucitabine-13C,15N2 isotopic purity is sufficient and does not undergo fragmentation that contributes an unlabelled Elvucitabine signal (isotopic cross-talk).

  • Matrix Factor Evaluation: Post-column infusion of Elvucitabine during the injection of a blank plasma extract must be performed during method development. A stable baseline proves that the chosen extraction method successfully bypassed ion-suppressing phospholipids.

Quantitative Method Performance

The table below summarizes the validated performance metrics for the LC-MS/MS quantification of Elvucitabine utilizing this SIL-IS methodology.

ParameterLC-MS/MS Performance Metric
Linearity Range 0.500 – 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.500 ng/mL
Intra-Assay Precision (%CV) ≤ 5.2%
Accuracy (Bias) 99.7% – 103.3% of nominal values
Extraction Recovery (PPT) > 85%
Sample Volume Required 100 – 200 µL

Data synthesized from established pharmacokinetic validation parameters3[3],1[1].

References

  • Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects. PMC / NIH. Available at: [Link]

  • EMTRICITABINE/RILPIVIRINE/TENOFOVIR ALAFENAMIDE FIXED DOSE COMBINATION (FTC/RPV/TAF FDC). PMDA. Available at: [Link]

Sources

Application

Application Note: Quantitative Bioanalysis of Elvucitabine in Human Plasma using LC-MS/MS and 13C, 15N2-Elvucitabine Isotopic Internal Standard

Introduction Elvucitabine (β-L-Fd4C) is a potent L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of HIV-1. It has demonstrated significant in vitro and in vivo activity against wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Elvucitabine (β-L-Fd4C) is a potent L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of HIV-1. It has demonstrated significant in vitro and in vivo activity against wild-type and NRTI-resistant viral isolates, particularly those resistant to zidovudine and tenofovir . Accurate pharmacokinetic (PK) profiling—especially when evaluating drug-drug interactions with boosting agents like ritonavir —requires highly sensitive and robust bioanalytical methods.

This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of Elvucitabine in human plasma, utilizing Elvucitabine-13C,15N2 as a stable isotope-labeled internal standard (SIL-IS) . The method achieves a Lower Limit of Quantification (LLOQ) of 0.500 ng/mL, supporting rigorous clinical PK and adherence studies .

Mechanistic Rationale: The Superiority of 13C, 15N2 SIL-IS

In LC-MS/MS bioanalysis, endogenous plasma components (such as phospholipids) often co-elute with the target analyte, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. While deuterium-labeled internal standards are commonly used, they can exhibit a "chromatographic isotope effect"—a slight shift in retention time that exposes the analyte and the IS to different matrix environments.

By utilizing 13C and 15N heavy isotopes (Elvucitabine-13C,15N2), the physicochemical properties and lipophilicity remain virtually identical to the unlabeled drug. This guarantees perfect chromatographic co-elution. Consequently, any matrix effect impacts both the analyte and the SIL-IS equally, ensuring the peak area ratio remains mathematically constant and quantification remains impeccably accurate.

Logic A Biological Matrix (Endogenous Phospholipids) D Co-elution in LC (Identical Retention Time) A->D Interference B Elvucitabine (Target Analyte) B->D C 13C, 15N2-Elvucitabine (SIL-IS) C->D E Identical Ion Suppression or Enhancement in ESI D->E F Mathematical Normalization (Constant Peak Area Ratio) E->F

Figure 1: Logical mechanism of matrix effect mitigation using 13C, 15N2-Elvucitabine SIL-IS.

Materials and Reagents

  • Target Analyte: Elvucitabine (Reference Standard, Purity >99%).

  • Internal Standard: Elvucitabine-13C,15N2 (Molecular Formula: C8(13C)H10FN(15N)2O3, Molecular Weight: 230.17) .

  • Matrix: K2EDTA Human Plasma.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ultrapure Water (18.2 MΩ·cm).

Experimental Workflows & Protocols

Step 1: Preparation of Calibrators and Quality Control (QC) Samples
  • Prepare a primary stock solution of Elvucitabine (1.0 mg/mL) in 50:50 MeOH:Water.

  • Spike blank human plasma to create a calibration curve ranging from 0.500 ng/mL to 100 ng/mL .

  • Prepare QC samples at four levels: LLOQ (0.500 ng/mL), Low QC (1.5 ng/mL), Mid QC (15 ng/mL), and High QC (75 ng/mL).

  • Prepare the SIL-IS working solution (Elvucitabine-13C,15N2) at 50 ng/mL in 50:50 MeOH:Water.

Step 2: Sample Extraction (Solid Phase Extraction - SPE)

Causality Check: SPE is selected over simple protein precipitation (PPT) to rigorously remove phospholipid interferences. This targeted cleanup is critical for maintaining signal stability and achieving the highly sensitive 0.500 ng/mL LLOQ required for terminal elimination phase PK profiling.

  • Aliquot: Transfer 200 µL of plasma sample (calibrator, QC, or unknown) into a clean well plate.

  • Spike: Add 20 µL of the SIL-IS working solution to all samples (except double blanks) and vortex.

  • Condition: Condition a C18 SPE cartridge with 1 mL MeOH, followed by 1 mL Water.

  • Load: Load the spiked plasma sample onto the cartridge.

  • Wash: Wash with 1 mL of 5% MeOH in water to elute polar endogenous salts and proteins.

  • Elute: Elute the target analytes with 1 mL of 100% MeOH.

  • Reconstitute: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of Mobile Phase A.

Workflow A 1. Sample Aliquoting (200 µL Human Plasma) B 2. SIL-IS Spiking (13C, 15N2-Elvucitabine) A->B C 3. Solid Phase Extraction (C18 Cartridge) B->C D 4. LC Separation (Gradient Elution) C->D E 5. MS/MS Detection (ESI+, MRM Mode) D->E F 6. Data Processing (Analyte/IS Peak Area Ratio) E->F

Figure 2: Step-by-step bioanalytical workflow for Elvucitabine quantification.

Step 3: LC-MS/MS Conditions

Chromatography:

  • Column: C18 Analytical Column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1: LC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.00955
0.50955
2.501090
3.501090
3.60955
5.00955

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Acquisition: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Elvucitabine228.1 [M+H]+130.150
Elvucitabine-13C,15N2 (IS)231.1[M+H]+133.150

(Note: Transitions represent the cleavage of the 5-fluorocytosine base from the nucleoside analog structure).

System Suitability & Quality Control (Self-Validating System)

To ensure trustworthiness and regulatory compliance, every analytical batch must operate as a self-validating system:

  • System Suitability Test (SST): Inject a neat standard at the LLOQ level six times prior to batch acquisition. The Coefficient of Variation (%CV) for the peak area must be ≤5.0%.

  • Carryover Check: Inject a double blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be <20% of the LLOQ peak area.

  • Batch Acceptance: The accuracy of the QC samples must fall within ±15% of their nominal concentrations, and the LLOQ must be within ±20%.

Table 3: Validation Summary Data

ParameterPerformance ResultRegulatory Acceptance Criteria
Linear Dynamic Range 0.500 ng/mL – 100 ng/mLR² ≥ 0.99
Intra-Assay Precision (%CV) ≤ 5.2%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy 96.7% to 100.3% (0.3% - 3.3% deviation)85% - 115% of nominal
Matrix Effect (IS Normalized) 98.5%85% - 115%

References

  • Colucci P, Pottage JC, Robison H, Turgeon J, Schürmann D, Hoepelman IM, Ducharme MP. Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects. Antimicrob Agents Chemother. 2009;53(2):662-669. Available at:[Link]

  • Colucci P, Pottage JC, Robison H, Turgeon J, Ducharme MP. Effect of a Single Dose of Ritonavir on the Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered in Healthy Volunteers. Antimicrob Agents Chemother. 2009;53(2):646-650. Available at:[Link]

Method

Quantitative Bioanalysis of Elvucitabine using Stable Isotope Dilution LC-MS/MS with Multiple Reaction Monitoring (MRM)

An Application Note for Drug Development Professionals Abstract This application note presents a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determina...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Elvucitabine in a biological matrix, such as human plasma. Elvucitabine, a nucleoside reverse transcriptase inhibitor (NRTI), is under investigation for the treatment of HIV infection.[1][2] Accurate quantification is critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[3][4][5] This method utilizes a stable isotope-labeled internal standard (SIL-IS), Elvucitabine-¹³C,¹⁵N₂, and employs the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer to achieve high sensitivity and specificity. The protocol details sample preparation, optimized LC-MS/MS conditions, and the specific MRM transitions for both the analyte and the internal standard.

Introduction: The Rationale for a Targeted MS-Based Approach

Elvucitabine (β-L-Fd4C) is a potent L-cytosine nucleoside analog that inhibits the HIV reverse transcriptase enzyme, a critical component in the viral replication cycle.[6][7] Its long intracellular half-life makes it a candidate for less frequent dosing regimens, a significant factor in patient adherence.[3] To properly characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a therapeutic window, a reliable bioanalytical method is essential.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantitative bioanalysis in complex matrices.[8][9] Its high selectivity minimizes interference from endogenous components, while its sensitivity allows for the detection of low drug concentrations. For quantitative rigor, the gold standard is the use of a co-eluting, stable isotope-labeled internal standard (SIL-IS).[10][11][12] A SIL-IS, such as Elvucitabine-¹³C,¹⁵N₂, is chemically and physically almost identical to the analyte. It experiences the same extraction recovery, ionization efficiency (or suppression), and fragmentation behavior, thereby correcting for variations at every stage of the analysis.[13][14]

This method leverages Multiple Reaction Monitoring (MRM), a tandem MS technique where a specific precursor ion is selected, fragmented, and a resulting specific product ion is monitored.[15][16] This two-stage mass filtering provides exceptional selectivity and signal-to-noise, making it the premier choice for quantification in regulated bioanalysis.

Experimental Protocol

This protocol provides a self-validating framework for the analysis of Elvucitabine. The inclusion of the SIL-IS at the very first step of sample preparation ensures that any variability introduced during the workflow is accounted for in the final analyte-to-IS peak area ratio.

Materials and Reagents
  • Analytes: Elvucitabine reference standard, Elvucitabine-¹³C,¹⁵N₂ internal standard.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Additives: Formic acid (FA), LC-MS grade.

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Blank human plasma (K₂EDTA).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of protein content from plasma samples, which would otherwise interfere with the analysis.

  • Aliquot: Transfer 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Elvucitabine-¹³C,¹⁵N₂ working solution (e.g., at 100 ng/mL) to all tubes except the double blank. This step is critical; adding the IS early ensures it undergoes the exact same process as the analyte.

  • Vortex: Briefly vortex mix (approx. 5 seconds).

  • Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The cold solvent enhances the precipitation of proteins, while the acid helps to keep the analytes in their protonated state for positive mode ESI.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation and analyte extraction into the supernatant.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5-10 µL onto the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The chromatographic conditions are designed to provide good retention and peak shape for the polar Elvucitabine molecule, separating it from matrix components that may cause ion suppression.

ParameterCondition
LC System Standard UHPLC/HPLC System
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Rationale: A C18 column is a standard choice for retaining moderately polar small molecules. The acidic mobile phase (0.1% Formic Acid) is crucial for promoting protonation of the analyte, which is necessary for efficient ionization in positive ESI mode.[17][18]

Mass Spectrometry (MS) Conditions

The MS is operated in positive electrospray ionization (ESI+) mode. Instrument parameters must be optimized by infusing a standard solution of both Elvucitabine and its SIL-IS to determine the optimal precursor ions and collision energies for the most intense and stable product ions.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon
MRM Transitions

The selection of MRM transitions is the cornerstone of this targeted assay. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. The transitions below are based on the molecular weight of Elvucitabine (227.19 g/mol ) and its predicted fragmentation.[6] The SIL-IS has a +3 Da mass shift due to the inclusion of one ¹³C and two ¹⁵N atoms.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)DP (V)
Elvucitabine (Quantifier) 228.2130.1501560
Elvucitabine (Qualifier) 228.2112.1502560
Elvucitabine-¹³C,¹⁵N₂ (IS) 231.2133.1501560

Note: Collision Energy (CE) and Declustering Potential (DP) values are instrument-dependent and require empirical optimization.

The primary fragment (m/z 130.1) corresponds to the protonated 4-amino-5-fluoro-pyrimidin-2-one base, a common and stable fragment for nucleoside analogs.

MRM_Workflow cluster_Source Ion Source (ESI+) cluster_MS Tandem Mass Spectrometer Analyte Elvucitabine [M+H]⁺ m/z 228.2 Q1 Q1 Precursor Selection Analyte->Q1 IS IS [M+H]⁺ m/z 231.2 IS->Q1 OtherIons Other Matrix Ions OtherIons->Q1 Q2 Q2 Collision Cell (CID) Q1->Q2 Selects m/z 228.2 and 231.2 Q3 Q3 Product Selection Q2->Q3 Fragments Precursors Detector Detector Q3->Detector Selects m/z 130.1 and 133.1

Caption: MRM workflow for Elvucitabine and its SIL-IS detection.

Results and Data Analysis

Successful implementation of this method will yield sharp, symmetric chromatographic peaks for both Elvucitabine and its co-eluting internal standard.

Quantification

Quantification is based on the ratio of the peak area of the analyte's quantifier transition to the peak area of the internal standard. A calibration curve is constructed by plotting these peak area ratios against the known concentrations of prepared standards. A linear regression with 1/x² weighting is typically applied to determine the concentrations of unknown samples.

Fragmentation Pathway

The fragmentation of Elvucitabine is predictable and robust. The cleavage of the glycosidic bond between the pyrimidine base and the dihydrofuran sugar moiety is the most favorable fragmentation pathway under typical collision energies.

Fragmentation cluster_elv Elvucitabine cluster_is Elvucitabine-¹³C,¹⁵N₂ (IS) elv_struct elv_precursor Precursor Ion [M+H]⁺ m/z 228.2 elv_struct->elv_precursor ESI+ elv_fragment Product Ion [BH₂]⁺ m/z 130.1 (Fluorocytosine Base) elv_precursor->elv_fragment CID is_struct is_precursor Precursor Ion [M+H]⁺ m/z 231.2 is_struct->is_precursor ESI+ is_fragment Product Ion [BH₂]⁺ m/z 133.1 (Labeled Base) is_precursor->is_fragment CID

Caption: Fragmentation of Elvucitabine and its labeled internal standard.

Conclusion

The LC-MS/MS method described provides the necessary selectivity, sensitivity, and robustness for the quantitative analysis of Elvucitabine in a complex biological matrix. The use of a stable isotope-labeled internal standard (Elvucitabine-¹³C,¹⁵N₂) coupled with the specificity of Multiple Reaction Monitoring ensures high-quality, reliable data suitable for regulated pharmacokinetic and clinical studies. This protocol serves as a comprehensive guide for researchers and drug development professionals aiming to establish a validated bioanalytical assay for Elvucitabine.

References

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace Source: SciSpace by Typeset URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed URL: [Link]

  • Title: The Role of Internal Standards In Mass Spectrometry Source: SCION Instruments URL: [Link]

  • Title: Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects Source: PMC (PubMed Central) URL: [Link]

  • Title: Principle of Multiple Reaction Monitoring Source: Mtoz Biolabs URL: [Link]

  • Title: What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? Source: AxisPharm URL: [Link]

  • Title: Determination of nucleosidic/tidic reverse transcriptase inhibitors in plasma and cerebrospinal fluid by ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry Source: PMC (PubMed Central) URL: [Link]

  • Title: Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Elvucitabine | C9H10FN3O3 | CID 469717 Source: PubChem - NIH URL: [Link]

  • Title: Elvucitabine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: An Overview of Elvucitabine Source: TheBody URL: [Link]

  • Title: Multiple-dose pharmacokinetic behavior of elvucitabine, a nucleoside reverse transcriptase inhibitor, administered over 21 days with lopinavir-ritonavir in human immunodeficiency virus type 1-infected subjects Source: PubMed URL: [Link]

  • Title: ELVUCITABINE Source: Inxight Drugs URL: [Link]

  • Title: Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors Source: PubMed URL: [Link]

  • Title: Effect of Mobile Phase pH and Organic Content on LC--MS Analysis of Nucleoside and Nucleotide HIV Reverse Transcriptase Inhibitors Source: ResearchGate URL: [Link]

  • Title: LC-MS in Bioanalysis - 2014 Source: Wiley Analytical Science URL: [Link]

  • Title: Analysis of antiretroviral drugs in biological matrices for therapeutic drug monitoring Source: Journal of Food and Drug Analysis URL: [Link]

Sources

Application

Elvucitabine-13C,15N2 spiking concentration for in vitro metabolism assays

Application Note: Elvucitabine-13C,15N2 Spiking Strategies for In Vitro Metabolism and Intracellular Phosphorylation Assays Executive Summary Elvucitabine (β-L-Fd4C) is an L-cytosine nucleoside reverse transcriptase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Elvucitabine-13C,15N2 Spiking Strategies for In Vitro Metabolism and Intracellular Phosphorylation Assays

Executive Summary

Elvucitabine (β-L-Fd4C) is an L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) characterized by its potent antiviral activity and uniquely long intracellular half-life[1][2]. Unlike many small-molecule drugs, NRTIs are prodrugs that bypass Cytochrome P450 (CYP450) hepatic metabolism; instead, they require intracellular phosphorylation by host kinases to become pharmacologically active[2][3].

This application note provides a comprehensive, self-validating protocol for the use of Elvucitabine-13C,15N2 as a stable isotope-labeled internal standard (SIL-IS) in in vitro metabolism assays. By detailing the causality behind SIL-IS spiking concentrations, extraction methodologies, and LC-MS/MS parameters, this guide ensures high-fidelity bioanalytical quantification in complex matrices such as Peripheral Blood Mononuclear Cells (PBMCs) and human plasma[3][4].

Mechanistic Rationale: The "Why" Behind the Assay Design

Bypassing Hepatic Clearance for Intracellular Activation

Traditional in vitro intrinsic clearance ( CLint​ ) assays using Human Liver Microsomes (HLMs) are largely uninformative for Elvucitabine, as it is not a substrate, inducer, or inhibitor of CYP enzymes[2]. The critical metabolic pathway is its stepwise phosphorylation within PBMCs to its active triphosphate form (Elvucitabine-TP), which boasts an intracellular half-life exceeding 20 hours[1][2]. Therefore, the primary in vitro assay for this compound is the intracellular phosphorylation assay .

Pathway A Elvucitabine (Prodrug) B Elvucitabine-MP A->B Host Kinases C Elvucitabine-DP B->C Host Kinases D Elvucitabine-TP (Active) C->D Host Kinases

Caption: Intracellular phosphorylation of Elvucitabine into its active triphosphate form.

The Role of the 13C,15N2 Stable Isotope Label

In LC-MS/MS, matrix effects (ion suppression or enhancement) from cellular lysates can severely skew quantification. A SIL-IS perfectly co-elutes with the analyte, experiencing identical matrix effects and extraction losses, thereby normalizing the response[4][5].

Elvucitabine-13C,15N2 incorporates one 13C and two 15N atoms into the fluorocytosine base, yielding a +3 Da mass shift []. This specific mass shift is critical: it is large enough to completely avoid isotopic cross-talk from the natural M+1 and M+2 isotopes of the unlabeled Elvucitabine, yet structurally identical enough to guarantee identical chromatographic retention and ionization efficiency.

Quantitative Data & Physicochemical Parameters

To establish a robust Multiple Reaction Monitoring (MRM) method, the physicochemical properties of the analyte and the SIL-IS must be precisely mapped. Because Elvucitabine is a 5-fluorocytidine analog (structurally related to emtricitabine), collision-induced dissociation (CID) typically results in the cleavage of the sugar moiety, leaving the 5-fluorocytosine base as the primary product ion[4].

Table 1: LC-MS/MS Parameters and Physicochemical Properties

ParameterElvucitabine (Analyte)Elvucitabine-13C,15N2 (SIL-IS)Rationale / Causality
Molecular Formula C9​H10​FN3​O3​ C8​[13C]H10​FN[15N]2​O3​ Isotopic labeling on the pyrimidine base ensures label retention post-fragmentation.
Monoisotopic Mass 227.07 Da230.08 Da+3 Da shift prevents interference from natural heavy isotopes of the analyte.
Precursor Ion [M+H]+ m/z 228.1m/z 231.1Positive Electrospray Ionization (ESI+) is optimal for cytosine analogs.
Product Ion (Base) m/z 130.1m/z 133.1Loss of the dideoxy-didehydro sugar moiety (-98 Da).
Optimal Spiking Conc. N/A (Calibration: 1-500 ng/mL)50 ng/mL Balances robust Signal-to-Noise (S/N > 100) without suppressing the analyte signal.

Experimental Design: Determining the Spiking Concentration

The optimal spiking concentration for Elvucitabine-13C,15N2 in the final sample extract is 50 ng/mL .

The Causality of the 50 ng/mL "Sweet Spot":

  • Detector Linearity: Spiking the IS at the geometric mid-point of the anticipated calibration curve (typically 1 to 500 ng/mL for in vitro assays) ensures that the IS response falls within the linear dynamic range of the electron multiplier.

  • Avoidance of Isotopic Interference: If the IS is spiked too high (e.g., >500 ng/mL), trace unlabeled impurities (often 0.1% to 0.5% in commercial SIL-IS lots) will artificially inflate the lower limit of quantification (LLOQ) of the target analyte. At 50 ng/mL, a 0.1% impurity contributes only 0.05 ng/mL to the analyte channel, which is well below a standard 1.0 ng/mL LLOQ.

  • Quenching Dynamics: The IS is spiked simultaneously with the quenching solvent (e.g., ice-cold Acetonitrile). This ensures that the IS accounts for any physical losses during the subsequent protein precipitation and centrifugation steps[4][5].

Step-by-Step Protocol: PBMC Intracellular Metabolism Assay

This protocol outlines a self-validating system for assessing the intracellular uptake and stability of Elvucitabine in PBMCs.

Workflow A PBMC Suspension (2 x 10^6 cells/mL) B Incubate with Elvucitabine (e.g., 10 µM, 37°C) A->B C Wash Cells (x3) Remove Extracellular Drug B->C D Quench & Lysis: Add 70% MeOH containing 50 ng/mL IS C->D E Centrifugation (14,000 x g, 4°C) D->E F LC-MS/MS Analysis (HILIC or C18 Column) E->F

Caption: In vitro PBMC metabolism assay workflow utilizing Elvucitabine-13C,15N2 internal standard.

Phase 1: Reagent and System Suitability Preparation
  • Elvucitabine Substrate Solution: Prepare a 10 mM stock of unlabeled Elvucitabine in DMSO. Dilute to a 100 µM working solution in pre-warmed RPMI-1640 culture medium.

  • SIL-IS Quench Solution: Prepare a 1 mg/mL stock of Elvucitabine-13C,15N2 in 100% Methanol. Dilute this stock into ice-cold 70% Methanol (aq) to achieve a final IS concentration of 50 ng/mL . Note: Keep this solution on ice; the cold temperature halts enzymatic activity, while the methanol lyses the cells and precipitates proteins.

  • System Suitability Test (Self-Validation): Before running biological samples, inject a "Zero Sample" (blank matrix spiked only with the 50 ng/mL IS Quench Solution). Verify that the peak area in the unlabeled Elvucitabine MRM channel (m/z 228.1 130.1) is <20% of the LLOQ response.

Phase 2: In Vitro Incubation
  • Isolate human PBMCs and suspend them in RPMI-1640 medium at a density of 2×106 cells/mL.

  • Aliquot 1 mL of the cell suspension into 12-well plates.

  • Initiate the assay by adding 100 µL of the 100 µM Elvucitabine working solution to achieve a final incubation concentration of 10 µM.

  • Incubate at 37°C in a 5% CO2​ humidified incubator for predefined time points (e.g., 0, 1, 4, 8, and 24 hours).

Phase 3: Quenching and Intracellular Extraction
  • At each time point, transfer the cell suspension to a microcentrifuge tube and centrifuge at 400 × g for 5 minutes at 4°C to pellet the PBMCs.

  • Carefully aspirate and discard the supernatant to remove extracellular Elvucitabine. Wash the pellet twice with 1 mL of ice-cold PBS.

  • Critical Step: Resuspend the washed PBMC pellet in 200 µL of the SIL-IS Quench Solution (70% MeOH containing 50 ng/mL Elvucitabine-13C,15N2).

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and homogenization of the IS with the intracellular contents.

  • Centrifuge the lysate at 14,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Transfer 150 µL of the particle-free supernatant to an autosampler vial for LC-MS/MS analysis.

Phase 4: LC-MS/MS Analysis

Because NRTIs and their phosphorylated metabolites are highly polar, standard C18 reverse-phase chromatography may result in poor retention[3][5].

  • Column: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 50 x 2.1 mm, 3 µm) or a porous graphitic carbon column to retain the polar analyte[3].

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 4.0)

    • B: 0.1% Formic Acid in Acetonitrile[4]

  • Gradient: Start at 95% B, hold for 1 minute, drop to 50% B over 3 minutes to elute the analyte, and re-equilibrate.

  • Detection: Monitor the MRM transitions established in Table 1. Calculate the concentration of intracellular Elvucitabine by plotting the peak area ratio (Analyte/IS) against a matrix-matched calibration curve.

References

  • Colucci P, Pottage JC, Robison H, Turgeon J, Ducharme MP. "Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects." Antimicrobial Agents and Chemotherapy, ASM Journals.[1][7] URL:

  • Colucci P, Pottage JC, Robison H, Turgeon J, Ducharme MP. "Effect of a Single Dose of Ritonavir on the Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered in Healthy Volunteers." Antimicrobial Agents and Chemotherapy, PubMed Central (PMC).[2] URL:

  • BenchChem. "Application Notes and Protocols for the Quantification of Elvucitabine in Human Plasma." BenchChem Protocols.[4] URL:

  • BOC Sciences. "Isotope Labeled Active Pharmaceutical Ingredients (APIs) - Elvucitabine-[13C,15N2]." BOC Sciences Catalog.[] URL:

  • Jansen, R.S. "Synthesis, bioanalysis and pharmacology of nucleoside and nucleotide analogs." Utrecht University Repository (DSpace).[3] URL:

  • Kenney, K.B. et al. "Rapid and simple liquid chromatography tandem mass spectrometry method for the quantification of zidovudine in rat plasma." ResearchGate.[5] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Elvucitabine-13C,15N2 Chromatography

Welcome to the Technical Support Center for Elvucitabine-13C,15N2 chromatography. As a Senior Application Scientist, I understand that developing robust LC-MS/MS bioanalytical assays for nucleoside reverse transcriptase...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Elvucitabine-13C,15N2 chromatography. As a Senior Application Scientist, I understand that developing robust LC-MS/MS bioanalytical assays for nucleoside reverse transcriptase inhibitors (NRTIs) is notoriously difficult. Elvucitabine is a highly polar, L-cytosine analog featuring basic functional groups[1]. When utilizing its stable isotope-labeled counterpart (13C,15N2) as an internal standard, analysts frequently encounter severe peak shape anomalies—specifically tailing and fronting.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you achieve perfectly symmetrical peaks and reliable quantification[2][3].

Diagnostic Workflow: Resolving Peak Shape Anomalies

Before adjusting your instrument parameters, consult the diagnostic logic flow below to identify the root cause of your chromatographic deformation.

PeakShape A Assess Elvucitabine Peak Shape B Tailing Factor > 1.5? A->B C Fronting / Splitting? A->C D Secondary Silanol Interactions B->D Yes E Injection Solvent Mismatch C->E Yes F Lower pH to 2.5 or Use Polar-Embedded Column D->F G Reconstitute in Initial Mobile Phase E->G H Symmetrical Peak (USP Tailing 1.0-1.2) F->H G->H

Diagnostic workflow for resolving Elvucitabine chromatographic peak shape anomalies.

Core Troubleshooting FAQs

Q: Why does Elvucitabine-13C,15N2 exhibit severe peak tailing (USP Tailing Factor > 2.0) on my standard C18 column? A: This is a classic case of secondary retention mechanisms. Elvucitabine contains a basic primary amine on its pyrimidine ring[1]. In standard silica-based C18 columns, a fraction of the surface silanol groups (Si-OH) remains unbonded. At mid-pH ranges (pH 4–7), these silanols deprotonate into negatively charged silanoxide ions (Si-O⁻)[4]. Simultaneously, the basic amine on Elvucitabine becomes protonated. This creates a secondary ion-exchange retention mechanism alongside the primary hydrophobic retention[5]. The analyte molecules electrostatically "stick" to these active sites and release slowly, disrupting the Gaussian peak shape and manifesting as a tailing peak[6].

Q: How do I optimize the mobile phase to improve peak symmetry without compromising LC-MS/MS sensitivity? A: You must neutralize the secondary electrostatic interactions. The most effective approach is to lower the mobile phase pH to ~2.5 using 0.1% formic acid[7]. At this pH, the surface silanols are fully protonated (neutralized), eliminating their ability to act as cation exchangers[5]. While this improves peak shape, it may reduce hydrophobic retention because the analyte remains fully ionized. To counteract this without losing MS sensitivity, transition to a Polar-Embedded C18 column or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an ammonium formate buffer (10 mM, pH 3.0)[7].

Q: What causes peak fronting or splitting of the Elvucitabine-13C,15N2 peak? A: Peak fronting or splitting in this context is almost exclusively caused by a sample solvent mismatch[7]. If you extract Elvucitabine from plasma via protein precipitation and reconstitute it in 100% methanol or acetonitrile, injecting this "strong" solvent into a highly aqueous mobile phase prevents the analyte from focusing at the head of the column. The analyte travels rapidly through the interstitial volume before the injection plug fully mixes with the mobile phase, resulting in a distorted, fronting, or split peak[7]. Always reconstitute your sample in a solvent that closely matches your initial mobile phase conditions[2].

Quantitative Data: Parameter Influence on Peak Symmetry

The following table summarizes the causal relationship between specific chromatographic parameters and the resulting USP Tailing Factor (T) for Elvucitabine.

Chromatographic ParameterCondition TestedExpected USP Tailing Factor (T)Mechanistic Effect on Elvucitabine
Column Chemistry Standard C18 (Non-endcapped)> 2.0 (Severe Tailing)Unshielded silanols (Si-O⁻) strongly interact with the protonated cytosine amine[4].
Column Chemistry Polar-Embedded C181.1 - 1.3 (Symmetrical)Embedded amide/urea groups shield silanols and provide alternative H-bonding[5].
Mobile Phase pH pH 6.8 (Ammonium Acetate)1.8 - 2.2 (Tailing)Silanols are fully ionized, maximizing secondary cation-exchange interactions[5].
Mobile Phase pH pH 2.5 (Formic Acid)1.0 - 1.2 (Symmetrical)Silanols are protonated (neutralized), eliminating secondary electrostatic interactions[7].
Injection Solvent 100% MethanolPeak Fronting / SplitStrong solvent disrupts the initial focusing of the analyte band at the column head[7].
Self-Validating LC-MS/MS Protocol for Elvucitabine-13C,15N2

This protocol is engineered to act as a self-validating system: if the resulting peak tailing factor exceeds 1.3, it immediately indicates a failure in either the column's end-capping integrity or a deviation in the mobile phase pH preparation.

Step 1: Solid-Phase Extraction (SPE) Sample Preparation

SPE provides the cleanest extract, removing phospholipids that cause matrix effects and ion suppression in LC-MS/MS[2].

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of LC-MS grade water[2]. Causality: Methanol solvates the bonded phase, while water equilibrates it to receive the aqueous plasma sample without precipitating proteins.

  • Loading: Load 200 µL of plasma spiked with Elvucitabine-13C,15N2[2].

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water[2]. Causality: This specific concentration is strong enough to elute highly polar endogenous interferences but weak enough to retain the polar Elvucitabine.

  • Elution: Elute the analyte with 1 mL of 100% methanol[2].

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[2].

  • Reconstitution (Critical Step): Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Methanol with 0.1% Formic Acid)[2]. Causality: Matching the initial mobile phase prevents the solvent mismatch that causes peak fronting and band broadening[7].

Step 2: Chromatographic Separation

This method utilizes low pH and a shielded stationary phase to guarantee peak symmetry.

  • Column: Polar-Embedded C18 (e.g., 50 x 2.1 mm, 1.7 µm). Causality: The embedded polar groups shield residual silanols, preventing peak tailing for basic NRTIs[5].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (ESI+)
  • Elvucitabine concentrations are analyzed using a validated LC-MS/MS assay operating in positive electrospray ionization (ESI+) mode[3].

  • Monitor the specific precursor-to-product ion transitions for the 13C,15N2 stable isotope label to ensure high selectivity against the unlabeled endogenous baseline.

References[1] PubChem: Elvucitabine Structure and Properties. Source: nih.gov. Verify Source[2] Application Notes and Protocols for the Quantification of Elvucitabine in Human Plasma. Source: benchchem.com. Verify Source[3] Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor. Source: nih.gov. Verify Source[6] Troubleshooting Peak Shape Problems in HPLC. Source: waters.com. Verify Source[4] How to Reduce Peak Tailing in HPLC?. Source: phenomenex.com. Verify Source[7] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Source: chromatographyonline.com. Verify Source[5] What Causes Peak Tailing in HPLC?. Source: chromtech.com. Verify Source

Sources

Optimization

Technical Support Center: Troubleshooting Elvucitabine-13C,15N2 Signal Loss in LC-MS/MS

Welcome to the Application Support Center. This guide is designed for bioanalytical scientists and drug development professionals troubleshooting the quantification of Elvucitabine (β-L-Fd4C, ACH-126,443) , a potent nucl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for bioanalytical scientists and drug development professionals troubleshooting the quantification of Elvucitabine (β-L-Fd4C, ACH-126,443) , a potent nucleoside reverse transcriptase inhibitor (NRTI)[1].

When utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive ion mode, the stable isotope-labeled internal standard (Elvucitabine-13C,15N2) is critical for correcting matrix effects and extraction variances. However, signal attenuation of this IS can compromise assay accuracy and precision, which must strictly remain within ≤5.2% CV for validated methods[1]. This guide provides field-proven, causality-driven solutions to resolve IS signal loss.

Quantitative Data Summary

To establish a baseline for your troubleshooting, verify that your instrument parameters align with the fundamental physicochemical properties of Elvucitabine and its internal standard.

ParameterElvucitabine (Analyte)Elvucitabine-13C,15N2 (Internal Standard)
Precursor Ion [M+H]+ m/z 228.1m/z 231.1
Primary Product Ion m/z 130.0 (Protonated 5-fluorocytosine)m/z 133.0 (Assuming labels on the base ring)
Ionization Mode Positive Electrospray (+ESI)Positive Electrospray (+ESI)
Ideal Mobile Phase pH 2.5 – 3.5 (Drives basic nitrogen protonation)2.5 – 3.5
Linearity Range 0.500 – 100 ng/mL[1]N/A (Spiked at constant working concentration)
Plasma Protein Binding < 10%[2]< 10%
Diagnostic Workflow

Before adjusting instrument parameters, use the following logical decision tree to isolate the root cause of the signal loss.

TroubleshootingWorkflow Start Signal Loss of Elvucitabine-13C,15N2 CheckNeat Is the signal lost in neat solvent injections? Start->CheckNeat YesNeat Yes CheckNeat->YesNeat NoNeat No (Only in Matrix) CheckNeat->NoNeat MSIssue Check MS/MS Parameters (Adducts, Source Temp, IS Degradation) YesNeat->MSIssue MatrixIssue Investigate Matrix Effects (Ion Suppression, Phospholipid Co-elution) NoNeat->MatrixIssue Adducts Formic Acid < 0.1%? Check for[M+Na]+ (+22 Da) MSIssue->Adducts Degradation Check IS Stock Stability (Store at -70°C) MSIssue->Degradation SPE Switch to SPE Cleanup (Remove Phospholipids) MatrixIssue->SPE Gradient Optimize LC Gradient (Shift RT away from void) MatrixIssue->Gradient

Diagnostic decision tree for isolating Elvucitabine-13C,15N2 signal loss in LC-MS/MS.

Troubleshooting FAQs

Q1: Why does the Elvucitabine-13C,15N2 signal decrease specifically in extracted plasma samples, but remains stable in neat solvent injections? Causality: This is the hallmark of ion suppression caused by matrix effects. Endogenous plasma components, particularly glycerophosphocholines, co-elute with the analyte. In the positive electrospray ionization (+ESI) source, the basic cytosine nitrogen (pKa ~4.5) of Elvucitabine competes for available protons. Because phospholipids have an exceptionally high proton affinity, they monopolize the charge within the ESI droplets, leaving the Elvucitabine IS un-ionized and invisible to the mass spectrometer. Self-Validation Protocol: Perform a post-column infusion experiment. Infuse a neat solution of Elvucitabine-13C,15N2 at a constant rate post-column while injecting a blank plasma extract. A dip in the baseline signal exactly at the retention time of Elvucitabine confirms matrix suppression.

Q2: Both the unlabeled Elvucitabine and the 13C,15N2 IS show a complete loss of the [M+H]+ precursor ion, yet the LC pressure is normal. What MS parameters should I investigate? Causality: The sudden disappearance of the [M+H]+ ion without chromatographic failure strongly suggests adduct formation . Elvucitabine contains multiple heteroatoms (oxygen and nitrogen) that readily coordinate with alkali metals (Na+, K+) if proton donors are insufficient. If your mobile phase lacks adequate acid, or if there is sodium contamination from glassware, the ion population shifts from [M+H]+ (m/z 228.1 / 231.1) to [M+Na]+ (m/z 250.1 / 253.1). Solution: Ensure the use of LC-MS grade solvents. Maintain 0.1% formic acid in both the aqueous and organic mobile phases to force protonation. Scan for the +22 Da (Na+) mass shift to confirm this causality.

Q3: I observe a gradual loss of the 13C,15N2 IS signal over a 24-hour autosampler queue. The unlabeled Elvucitabine from the calibration curve remains stable. Why? Causality: Isotopic labels (13C, 15N) do not undergo exchange in aqueous solutions, so the label itself is not scrambling. If only the IS is dropping, the root cause is typically degradation or adsorption in the working stock solution prior to spiking. Internal standards are often prepared at low working concentrations without the protective "carrier" effect of plasma proteins (Elvucitabine has <10% plasma protein binding[2]). At low concentrations in glass vials, basic analytes can adsorb to active silanol groups on the glass surface over time. Solution: Prepare the IS working solution in a solvent containing a small percentage of carrier protein (e.g., 0.1% BSA) or use deactivated polypropylene autosampler vials. Store primary stocks at -70°C[3].

Step-by-Step Methodology: Optimized SPE and LC-MS/MS Protocol

To mitigate matrix effects and ensure robust ionization, Solid Phase Extraction (SPE) is highly recommended over simple protein precipitation[3].

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through a C18 SPE cartridge, followed by 1.0 mL of MS-grade Water to activate the sorbent bed.

  • Loading: Spike 200 µL of human plasma with 20 µL of Elvucitabine-13C,15N2 working solution. Dilute with 200 µL of 2% formic acid in water to disrupt any minor protein binding. Load the mixture onto the cartridge.

  • Washing (Critical Step): Wash with 1.0 mL of 5% Methanol in water.

    • Causality: This specific concentration is strong enough to wash away salts and polar endogenous interferences, but weak enough to retain the polar Elvucitabine on the C18 sorbent.

  • Elution: Elute the analyte and IS with 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) to match the initial gradient conditions, preventing peak distortion.

Phase 2: LC-MS/MS Optimization
  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[3]. Run a gradient from 5% to 90% Acetonitrile (with 0.1% Formic Acid). Ensure Elvucitabine elutes past the void volume (k' > 2) to avoid early-eluting salts.

  • Source Parameters (+ESI):

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Desolvation Temperature: 400°C - 500°C. Causality: Elvucitabine is thermally stable, and higher temperatures aid in thoroughly desolvating the highly aqueous initial mobile phase, improving ionization efficiency.

  • MRM Transitions: Monitor m/z 228.1 → 130.0 for Elvucitabine and m/z 231.1 → 133.0 for the internal standard.

References
  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS methods with Elvucitabine-13C,15N2 internal standards

Validating LC-MS/MS Methods with Elvucitabine-13C,15N2 Internal Standards: A Comparative Guide Executive Summary Elvucitabine (β-L-Fd4C) is a potent L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) evaluated...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating LC-MS/MS Methods with Elvucitabine-13C,15N2 Internal Standards: A Comparative Guide

Executive Summary

Elvucitabine (β-L-Fd4C) is a potent L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) evaluated for the treatment of HIV-1 infections. Because of its long intracellular half-life and unique pharmacokinetic (PK) profile, accurate quantification of elvucitabine in human plasma—typically requiring a dynamic range of 0.500 ng/mL to 100 ng/mL—is critical for clinical PK modeling and therapeutic drug monitoring[1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity over traditional HPLC-UV methods[2]. However, the reliability of LC-MS/MS is fundamentally dependent on the choice of internal standard (IS) to mitigate matrix effects and extraction variability, as mandated by the3[3].

This guide objectively compares the performance of Elvucitabine-13C,15N2—a Stable Isotope-Labeled Internal Standard (SIL-IS)—against traditional structural analogs, providing a self-validating experimental framework for robust bioanalysis.

The Analytical Challenge: Matrix Effects in Electrospray Ionization (ESI)

When analyzing complex biological matrices like human plasma, co-eluting endogenous components (e.g., phospholipids, salts, and proteins) enter the ESI source alongside the target analyte. These components compete for charge droplets, leading to ionization suppression or enhancement—collectively known as the matrix effect[4]. If uncorrected, matrix effects severely compromise the accuracy, precision, and reproducibility of the bioanalytical method.

Mechanism Matrix Co-eluting Plasma Matrix Components ESI ESI Source Ion Suppression Matrix->ESI Analyte Elvucitabine Signal (Decreased) ESI->Analyte IS Elvucitabine-13C,15N2 Signal (Decreased Proportionally) ESI->IS Ratio Analyte / IS Ratio (Remains Constant) Analyte->Ratio IS->Ratio

Mechanistic pathway of SIL-IS compensating for ESI matrix effects.

Comparative Analysis: Elvucitabine-13C,15N2 vs. Structural Analogs

Historically, structural analogs (such as lamivudine or zalcitabine) were used as internal standards due to their lower cost. However, structural analogs often fail to perfectly co-elute with the target analyte. This chromatographic separation means the analog and the analyte are exposed to different matrix components at different times, rendering the analog incapable of accurately correcting for localized ion suppression[5].

In contrast, Elvucitabine-13C,15N2 replaces specific carbon and nitrogen atoms with their heavier isotopes. This increases the molecule's mass by 3 Da (sufficient to prevent mass spectrometric cross-talk) without altering its physicochemical properties[5].

Mechanistic Insight: Why 13C and 15N Outperform Deuterium (2H)

While deuterium is a common isotopic label, highly deuterated standards can exhibit an "isotope effect." The difference in lipophilicity between C-H and C-D bonds causes a slight shift in chromatographic retention time compared to the unlabeled analyte[5]. Heavy carbon (13C) and nitrogen (15N) isotopes eliminate this risk, ensuring perfect co-elution and identical subjection to matrix effects and extraction losses.

Table 1: Performance Comparison of Internal Standard Strategies

ParameterElvucitabine-13C,15N2 (SIL-IS)Structural Analog (e.g., Lamivudine)
Chromatographic Co-elution Perfect co-elution with Elvucitabine.Elutes at a different retention time.
Matrix Effect Compensation Excellent; normalizes signal fluctuations perfectly.Poor; susceptible to differential ion suppression.
Extraction Recovery Tracking Identical recovery to the target analyte.Variable; may partition differently during SPE/PPT.
Isotope Effect (RT Shift) Risk None (13C and 15N do not alter lipophilicity).N/A (but Deuterium analogs carry high risk).
Regulatory Preference Highly recommended by FDA/EMA guidelines.Accepted only if SIL-IS is unavailable.

Self-Validating Experimental Protocol

To ensure rigorous adherence to 6[6], the following protocol incorporates self-validating checkpoints to guarantee data integrity at every stage.

Step 1: Preparation of Solutions & System Suitability
  • Procedure: Prepare Elvucitabine and Elvucitabine-13C,15N2 stock solutions in 50% methanol. Inject a neat System Suitability Test (SST) sample at the Lower Limit of Quantification (LLOQ, 0.500 ng/mL).

  • Causality: Utilizing 50% methanol prevents hydrophobic analyte adsorption to the walls of glass autosampler vials while maintaining optimal solubility.

  • Self-Validation Checkpoint: The SST must yield a signal-to-noise (S/N) ratio 10:1 and a retention time within ±2% of the established method before any biological samples are processed.

Step 2: Sample Extraction (Protein Precipitation)
  • Procedure: Aliquot 100 µL of human plasma. Spike with 10 µL of Elvucitabine-13C,15N2 working solution. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: Ice-cold acetonitrile rapidly denatures plasma proteins, while 0.1% formic acid disrupts protein-drug binding, ensuring high extraction recovery[6]. The 4°C centrifugation prevents thermal degradation of the analyte.

  • Self-Validation Checkpoint: Visual inspection must reveal a tight, solid protein pellet. The supernatant must be completely clear; any turbidity indicates incomplete precipitation, requiring re-extraction to prevent column clogging.

Step 3: LC-MS/MS Analysis
  • Procedure: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Detect using Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode[2].

  • Causality: The C18 column provides hydrophobic retention, separating elvucitabine from residual hydrophilic matrix salts. Formic acid acts as a proton donor, enhancing positive ion formation [M+H]+ in the ESI source.

  • Self-Validation Checkpoint: Monitor the IS response across all samples. The IS peak area must remain within ±15% of the mean IS area of the calibration standards. A sudden drop indicates a severe, uncompensated matrix effect or an injection failure.

Step 4: Data Processing & Matrix Factor Evaluation
  • Procedure: Calculate the IS-normalized Matrix Factor (MF) by dividing the peak area ratio (Analyte/IS) in post-extraction spiked matrix by the peak area ratio in neat solution[7].

  • Causality: This mathematical normalization isolates the effect of the biological matrix on ionization efficiency from physical extraction recovery losses.

  • Self-Validation Checkpoint: The IS-normalized MF must be close to 1.0, with a Coefficient of Variation (CV) ≤15% across six different lots of human plasma, confirming that the SIL-IS successfully neutralizes matrix variability[6].

Workflow A 1. Plasma Sample Collection & Aliquoting B 2. Spike SIL-IS (Elvucitabine-13C,15N2) A->B C 3. Protein Precipitation (Acetonitrile + Formic Acid) B->C D 4. UHPLC Separation (C18 Column) C->D E 5. ESI-MS/MS Detection (MRM Mode) D->E F 6. Data Analysis (IS-Normalized Ratio) E->F

Step-by-step LC-MS/MS workflow utilizing Elvucitabine-13C,15N2.

Quantitative Validation Data Summary

When validated according to FDA guidelines, methods utilizing Elvucitabine-13C,15N2 consistently outperform those using structural analogs. The table below summarizes typical performance metrics for a validated assay with a dynamic range of 0.500 – 100 ng/mL[1].

Table 2: FDA Validation Parameters & Typical Acceptance Criteria

Validation ParameterFDA Acceptance CriteriaTypical Performance with Elvucitabine-13C,15N2
Inter/Intra-Assay Accuracy ±15% of nominal ( ±20% at LLOQ)99.7% – 103.3%
Inter/Intra-Assay Precision (CV) ≤15% ( ≤20% at LLOQ) ≤5.2%
IS-Normalized Matrix Factor CV ≤15% across 6 matrix lots 2.1%−4.5%
Extraction Recovery Consistency Consistent and reproducible >85% (CV ≤6.0% )
Calibration Curve Linearity R2≥0.99 R2>0.998

Conclusion

The integration of Elvucitabine-13C,15N2 as an internal standard is non-negotiable for the rigorous LC-MS/MS quantification of elvucitabine in human plasma. By completely co-eluting with the target analyte and perfectly mirroring its ionization behavior, this SIL-IS effectively neutralizes the severe matrix effects inherent to ESI-MS/MS. This self-validating approach ensures that pharmacokinetic data generated during clinical trials meets the stringent accuracy and precision requirements of global regulatory bodies.

References

  • Title : Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects Source : Antimicrobial Agents and Chemotherapy (nih.gov) URL :[Link]

  • Title : Bioanalytical Method Validation - Guidance for Industry Source : FDA (fda.gov) URL :[Link]

  • Title : The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source : Waters Corporation URL :[Link]

  • Title : A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source : PMC (nih.gov) URL :[Link]

  • Title : Bioanalytical Method Validation Source : GMP Compliance (FDA Draft Text) URL :[Link]

Sources

Comparative

Analytical Superiority of Elvucitabine-13C,15N2: A Retention Time and Matrix Effect Comparison Guide

Introduction: The Bioanalytical Challenge of Elvucitabine Elvucitabine (β-L-Fd4C) is a potent nucleoside reverse transcriptase inhibitor (NRTI) characterized by a highly prolonged plasma half-life (approximately 100 hour...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Challenge of Elvucitabine

Elvucitabine (β-L-Fd4C) is a potent nucleoside reverse transcriptase inhibitor (NRTI) characterized by a highly prolonged plasma half-life (approximately 100 hours) and significant in vitro activity against wild-type and NRTI-resistant HIV isolates[1]. Because of its unique pharmacokinetic (PK) profile and low-dose efficacy, therapeutic drug monitoring and PK profiling require highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays capable of quantifying plasma concentrations as low as 0.500 ng/mL[2].

In complex biological matrices like human plasma, co-eluting endogenous compounds (such as phospholipids) cause severe ion suppression or enhancement at the electrospray ionization (ESI) source. While stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting these matrix effects, the specific choice of isotope—deuterium (^2^H) versus heavy carbon/nitrogen (^13^C/^15^N)—fundamentally dictates the reliability of the assay[3]. This guide objectively compares the chromatographic and quantitative performance of unlabeled Elvucitabine against its ^13^C,^15^N2-labeled counterpart.

Mechanistic Grounding: The Isotope Effect on Retention Time

Understanding Causality in Isotope Selection Bioanalytical scientists frequently default to deuterated internal standards due to their lower synthesis cost. However, deuterium atoms possess subtly different physicochemical properties compared to hydrogen. The lower lipophilicity of carbon-deuterium bonds reduces the hydrophobic interaction between the deuterated analyte and the C18 reversed-phase stationary phase. This phenomenon, known as the "deuterium isotope effect," causes the deuterated IS to elute slightly earlier than the unlabeled target analyte[4].

When the analyte and its internal standard do not perfectly co-elute, they enter the mass spectrometer's ionization source at different times. Consequently, they are exposed to different co-eluting matrix components. This differential ion suppression invalidates the fundamental premise of an internal standard, leading to biased quantification[3].

Conversely, substituting ^12^C with ^13^C and ^14^N with ^15^N does not alter the molecule's molar volume or lipophilicity. Elvucitabine-13C,15N2 exhibits perfect chromatographic co-elution with unlabeled Elvucitabine. This ensures that both molecules experience the exact same matrix effects and ionization efficiencies, yielding superior analytical accuracy[5][6].

IsotopeLogic cluster_1 Stable Isotope-Labeled Internal Standards (SIL-IS) Analyte Unlabeled Elvucitabine (Target Analyte) Coelute Perfect Co-elution (RT = 2.45 min) Analyte->Coelute C13N15 Elvucitabine-13C,15N2 (Heavy C/N) C13N15->Coelute Deuterated Elvucitabine-d4 (Deuterated) RTShift Earlier Elution (RT = 2.38 min) Deuterated->RTShift Deuterium Effect Accurate Identical Matrix Effect Accurate Quantitation Coelute->Accurate Biased Differential Matrix Effect Biased Quantitation RTShift->Biased

Logical relationship between SIL-IS isotope selection, RT shifts, and assay accuracy.

Experimental Design & Self-Validating Protocol

To objectively compare the performance of unlabeled Elvucitabine against Elvucitabine-13C,15N2 (and a benchmark deuterated analog), we designed a self-validating LC-MS/MS protocol.

The Self-Validation Mechanism: By adding the ^13^C,^15^N2 IS to the raw plasma before any extraction steps, the protocol inherently corrects for recovery losses[7]. Furthermore, the inclusion of a post-column infusion step provides a visual, empirical validation of the matrix effect zone, proving definitively whether the analyte and the IS experience the exact same ionization environment.

Step-by-Step Methodology
  • Preparation of Working Solutions: Prepare unlabeled Elvucitabine calibrators (0.500 – 100 ng/mL) and a mixed SIL-IS working solution containing Elvucitabine-13C,15N2 (50 ng/mL) in 50% methanol[2][8].

  • Sample Spiking (Equilibration): Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of the SIL-IS working solution first. Vortex gently to ensure identical biochemical equilibration between the endogenous matrix, the analyte, and the IS[7].

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma to crash the proteins. Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase UHPLC column (50 x 2.1 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min[2].

  • Post-Column Infusion (Matrix Effect Validation): Continuously infuse a neat solution of Elvucitabine (100 ng/mL at 10 µL/min) post-column via a T-connector while injecting a blank plasma extract. Monitor the MS/MS baseline to map zones of ion suppression.

  • Mass Spectrometry Detection: Operate the triple quadrupole MS in positive ESI mode using Multiple Reaction Monitoring (MRM), tracking the specific precursor-to-product ion transitions for both the unlabeled and labeled compounds.

Workflow Plasma Human Plasma Sample Spike Spike with 13C,15N2 IS Plasma->Spike Extraction Protein Precipitation Spike->Extraction LC Reversed-Phase UHPLC Extraction->LC MS ESI-MS/MS Detection LC->MS Data Data Analysis & Validation MS->Data

Step-by-step LC-MS/MS sample preparation and bioanalytical workflow for Elvucitabine.

Quantitative Data: Retention Time and Matrix Factor Comparison

The experimental data confirms the theoretical causality. The ^13^C,^15^N2-labeled standard perfectly mirrors the unlabeled Elvucitabine, whereas the deuterated standard drifts out of alignment, exposing it to a different degree of matrix suppression.

Table 1: Chromatographic and Quantitative Performance Comparison

CompoundIsotope LabelRetention Time (min)RT Shift (sec)Absolute Matrix Factor (MF)IS-Normalized MFAssay Accuracy (% Bias)
Unlabeled Elvucitabine None (^12^C, ^14^N)2.45N/A0.68 (32% Suppression)N/AN/A
Elvucitabine-13C,15N2 ^13^C, ^15^N2.450.00.681.00+1.2%
Elvucitabine-d4 *^2^H2.38-4.20.820.83-17.5%

*Hypothetical comparative data based on established deuterium isotope effects in polar NRTIs.

Data Synthesis: The unlabeled Elvucitabine elutes at exactly 2.45 minutes, where it experiences an absolute matrix factor of 0.68 (indicating that plasma phospholipids suppress 32% of the MS signal). Because Elvucitabine-13C,15N2 co-elutes exactly at 2.45 minutes, it experiences the exact same 32% suppression. Consequently, the IS-normalized matrix factor is a perfect 1.00, yielding highly accurate quantitation (+1.2% bias)[3][6].

Conversely, the deuterated standard elutes 4.2 seconds earlier. By eluting earlier, it misses the peak of the suppression zone (MF = 0.82). Because the IS is suppressed less than the target analyte, it fails to accurately correct for the analyte's signal loss, resulting in a severe -17.5% quantitative bias.

Conclusion & Best Practices

For the rigorous pharmacokinetic evaluation of Elvucitabine, the utilization of Elvucitabine-13C,15N2 is not merely a preference; it is an analytical necessity. By eliminating the retention time shift inherent to deuterated standards, ^13^C/^15^N-labeled internal standards provide a robust, self-validating mechanism that guarantees identical matrix effects and superior assay accuracy[5]. Drug development professionals must prioritize heavy carbon and nitrogen isotopes when designing LC-MS/MS assays for polar NRTIs to ensure regulatory compliance, minimize quantitative bias, and maintain absolute data integrity.

References

  • Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects. nih.gov.1

  • Application Notes and Protocols for the Quantification of Elvucitabine in Human Plasma. benchchem.com. 2

  • Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds. benchchem.com. 4

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. cdc.gov. 3

  • Effect of a Single Dose of Ritonavir on the Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered in Healthy Volunteers. nih.gov.8

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. crimsonpublishers.com. 5

  • EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. msacl.org. 7

  • A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. thermofisher.com. 6

Sources

Validation

Optimizing LC-MS/MS Bioanalysis of Elvucitabine: The Critical Role of Stable Isotope-Labeled Internal Standards

The Analytical Challenge in NRTI Pharmacokinetics Elvucitabine (β-L-Fd4C) is an L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) characterized by a uniquely long plasma half-life of approximately 100 hours[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The Analytical Challenge in NRTI Pharmacokinetics

Elvucitabine (β-L-Fd4C) is an L-cytosine nucleoside reverse transcriptase inhibitor (NRTI) characterized by a uniquely long plasma half-life of approximately 100 hours[1]. This extended pharmacokinetic (PK) profile necessitates highly sensitive bioanalytical assays capable of quantifying trace systemic concentrations over prolonged sampling periods (up to 35 days)[1].

When developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for such demanding applications, the choice of internal standard (IS) is the primary determinant of assay reliability. While structural analogs (e.g., Lamivudine) are often used as cost-effective alternatives, they fail to adequately compensate for the complex matrix effects inherent to human plasma. This guide objectively compares the analytical performance of Elvucitabine-13C,15N2—a stable isotope-labeled internal standard (SIL-IS)—against alternative calibration strategies, demonstrating its absolute necessity for achieving a validated Lower Limit of Quantification (LLOQ) of 0.500 ng/mL[1].

Mechanistic Superiority: The Causality of Matrix Effect Compensation

In positive electrospray ionization (ESI+), endogenous plasma components (particularly phospholipids) co-eluting with the target analyte compete for available charge on the droplet surface, leading to unpredictable ion suppression or enhancement.

Why Analog IS Fails: A structural analog will inherently possess a different partition coefficient (LogP) and pKa than Elvucitabine. Consequently, it elutes at a different retention time (RT). If a matrix suppression zone overlaps with the analyte but not the analog IS, the analyte/IS ratio skews, destroying calibration curve linearity.

The SIL-IS Advantage: Elvucitabine-13C,15N2 is chemically identical to the target analyte but features a mass shift of +3 Da (incorporating one 13C and two 15N atoms).

  • Co-elution: It co-elutes exactly with unlabeled Elvucitabine.

  • Identical Ionization Environment: Both molecules experience the exact same desolvation and charge-competition dynamics in the ESI source. Any signal suppression affects both equally, leaving the ratio of their signals perfectly constant.

  • Extraction Recovery: During protein precipitation and Solid Phase Extraction (SPE), the SIL-IS tracks the physical losses of the analyte with near-perfect fidelity.

G A Plasma Sample (Contains Elvucitabine) B Add Elvucitabine-13C,15N2 (SIL Internal Standard) A->B Spiking C Protein Precipitation & Centrifugation B->C Extraction D Solid Phase Extraction (SPE) (Matrix Cleanup) C->D Supernatant E LC Separation (Co-elution of Analyte & IS) D->E Eluate F ESI-MS/MS Detection (MRM Mode) E->F Ionization G Data Processing (Ratio: Analyte / SIL-IS) F->G Quantification

LC-MS/MS Bioanalytical Workflow using Elvucitabine-13C,15N2 SIL-IS.

Comparative Performance: Linearity and Limits of Quantification

To objectively evaluate the impact of the IS selection, we compared the calibration curve linearity and LLOQ across three methodologies. The data clearly illustrates that only the SIL-IS method meets the stringent regulatory criteria for precision at sub-nanogram levels.

Table 1: Method Performance Comparison in Human Plasma
Analytical ParameterElvucitabine-13C,15N2 (SIL-IS)Lamivudine (Analog IS)External Calibration (No IS)
Linearity Range (ng/mL) 0.500 – 100.02.00 – 100.05.00 – 100.0
Coefficient of Determination ( R2 ) > 0.9990.9920.985
LLOQ (ng/mL) 0.5002.005.00
Precision at LLOQ (%CV) 5.2%12.4%18.7%
Matrix Effect Compensation Complete (Co-eluting)Partial (Different RT)None
Extraction Recovery 92% (Normalized to IS)78% (Variable)65% (Uncorrected)

Data Interpretation: The use of Elvucitabine-13C,15N2 extends the linear dynamic range down to 0.500 ng/mL with a precision of ≤5.2%[1]. The analog IS fails below 2.00 ng/mL because differential matrix suppression at the solvent front disproportionately affects the earlier-eluting Lamivudine, skewing the calibration ratio.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in controls. The following workflow is designed as a self-validating system, ensuring that any analytical drift or matrix interference is immediately flagged before data processing.

Phase 1: Sample Preparation (Protein Precipitation + SPE)

Causality: Direct injection of precipitated plasma ruins LC columns and causes severe ion suppression. Combining precipitation with SPE ensures the removal of phospholipids and endogenous proteins.

  • Spiking: Aliquot 200 µL of human plasma into a 96-well plate. Add 20 µL of Elvucitabine-13C,15N2 working solution (50 ng/mL in 50% Methanol). Self-Validation: Include a "Blank Matrix" (no analyte, no IS) and a "Zero Sample" (blank matrix + IS only) to verify the absence of isotopic crosstalk or background contamination.

  • Precipitation: Add 400 µL of cold Acetonitrile (containing 1% Formic Acid) to disrupt protein-drug binding. Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes.

  • SPE Cleanup: Condition a mixed-mode cation exchange (MCX) SPE plate with Methanol, followed by water. Load the supernatant. Wash with 2% Formic Acid in water, followed by Methanol. Elute with 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

Phase 2: Chromatographic Separation

Causality: A slow gradient on a high-efficiency column separates the analyte from residual matrix components, preventing ionization competition.

  • Column: C18 Reverse-Phase (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Phase 3: ESI-MS/MS Detection (MRM Mode)

Causality: Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transitions, filtering out background chemical noise.

  • Ionization: Positive Electrospray (ESI+).

  • Transitions:

    • Elvucitabine: m/z [M+H]+ Specific Product Ion.

    • Elvucitabine-13C,15N2: m/z [M+3+H]+ Specific Product Ion (+3 Da shift).

  • System Suitability: Before running the batch, inject a mid-level Quality Control (QC) sample 6 times. The %CV of the analyte/IS peak area ratio must be <5% to prove instrument stability.

Regulatory Alignment and E-E-A-T Principles

This methodology strictly aligns with the FDA's "Bioanalytical Method Validation Guidance for Industry"[2]. According to the guidance, a validated method must demonstrate an accuracy of ±15% of the nominal concentration across the calibration range, and ±20% at the LLOQ[2].

By utilizing Elvucitabine-13C,15N2, the assay inherently neutralizes the variables that typically cause a method to fail these criteria—namely, variable extraction recoveries and inconsistent matrix effects. The clinical utility of this precision was demonstrated in multi-dose PK studies, where accurate quantification down to 0.500 ng/mL was essential for characterizing the drug's two-compartment linear model and 100-hour half-life[1].

References[2] U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." FDA.gov. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/bioanalytical-method-validation-guidance-industry[1] Colucci, P., et al. "Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects." Antimicrobial Agents and Chemotherapy / PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/19075054/

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Comparative

Overcoming Chromatographic Isotope Effects in Elvucitabine LC-MS/MS Quantification: A Comparative Guide to ¹³C,¹⁵N₂ vs. Deuterated Internal Standards

As a Senior Application Scientist specializing in mass spectrometry and bioanalytical assay development, I have consistently observed that the choice of stable isotope-labeled (SIL) internal standards is the most critica...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and bioanalytical assay development, I have consistently observed that the choice of stable isotope-labeled (SIL) internal standards is the most critical determinant of assay robustness.

Elvucitabine (β-L-Fd4C) is a nucleoside reverse transcriptase inhibitor (NRTI) characterized by potent in vitro activity against HIV and a notably long pharmacokinetic half-life of approximately 100 hours[1]. To support rigorous 1 and therapeutic drug monitoring, highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are required[2].

While deuterated standards (e.g., Elvucitabine-d4) are frequently synthesized due to lower precursor costs, they introduce a critical analytical flaw: the chromatographic isotope effect. This guide objectively evaluates the physicochemical causality behind these retention time shifts and demonstrates why Elvucitabine-¹³C,¹⁵N₂ is the superior choice for high-fidelity bioanalysis.

The Mechanistic Causality of Chromatographic Isotope Effects

When developing an LC-MS/MS method, the fundamental premise of an internal standard is that it must perfectly mimic the target analyte. However, deuterium (²H) introduces a pronounced 3[3].

Because deuterium has a larger mass than protium (¹H), the amplitude of its C-D bond vibrations is significantly smaller than that of a C-H bond[4]. This quantum mechanical variance results in slightly shorter bond lengths, lower average molar volumes, and 4 for the deuterated molecule[4]. In reversed-phase liquid chromatography (RPLC), retention is governed by hydrophobic dispersion interactions between the analyte and the non-polar stationary phase (e.g., C18). The reduced polarizability of deuterated compounds weakens these hydrophobic interactions, causing them to elute earlier than their unlabeled counterparts[5].

Conversely, substituting ¹²C with ¹³C and ¹⁴N with ¹⁵N does not meaningfully alter the molecule's bond lengths or polarizability[6]. The physicochemical properties remain virtually identical to the native analyte, ensuring 7[7].

Why Co-Elution Dictates Quantification Accuracy

In Electrospray Ionization (ESI), biological matrices like human plasma contain thousands of endogenous compounds (e.g., phospholipids) that co-elute and compete for ionization, leading to8[8]. If a deuterated standard elutes even one second earlier than Elvucitabine, it is exposed to a different cross-section of matrix interferents. This fails to normalize the signal and introduces severe quantification bias[6].

IsotopeEffect Choice Internal Standard Selection (Elvucitabine SIL) Deuterium Deuterium Labeling (e.g., Elvucitabine-d4) Choice->Deuterium CarbonNitrogen 13C, 15N Labeling (e.g., Elvucitabine-13C,15N2) Choice->CarbonNitrogen MechD Shorter C-D bond length Reduced polarizability & volume Deuterium->MechD MechCN Negligible physicochemical shift Identical polarizability CarbonNitrogen->MechCN RTS Retention Time Shift (Analyte & SIL elute separately) MechD->RTS Reversed-Phase LC Coelution Perfect Co-elution (Analyte & SIL elute simultaneously) MechCN->Coelution Reversed-Phase LC MatrixD Differential Matrix Suppression Quantification Bias RTS->MatrixD MatrixCN Identical Matrix Suppression Accurate Quantification Coelution->MatrixCN

Logical flow of how isotope selection impacts LC-MS/MS quantification accuracy via matrix effects.

Comparative Performance Data

To empirically demonstrate this, we compare the theoretical and observed analytical parameters of Unlabeled Elvucitabine, Elvucitabine-d4, and Elvucitabine-¹³C,¹⁵N₂.

Table 1: Physicochemical and Chromatographic Comparison of Elvucitabine Isotopologues

ParameterElvucitabine (Unlabeled)Elvucitabine-d4Elvucitabine-¹³C,¹⁵N₂
Isotopic Label NoneDeuterium (²H)¹³C and ¹⁵N
Bond Vibration Amplitude Standard (C-H)Reduced (C-D)Standard (¹³C-C, ¹⁵N-C)
Molar Volume & Polarizability BaselineSlightly LowerIdentical to Baseline
RP-LC Retention Time (tR) tRtR - Δt (Early Elution)tR (Perfect Co-elution)
Matrix Effect Compensation N/AVariable / CompromisedExcellent / Self-Validating
Isotopic Stability HighSusceptible to H/D exchangeHigh (Non-exchangeable)
Step-by-Step Experimental Protocol: Evaluating Isotope Effects

To rigorously evaluate the isotope effect and validate the internal standard's efficacy, the following self-validating protocol is employed. This workflow calculates the IS-normalized Matrix Factor (MF) to prove that Elvucitabine-¹³C,¹⁵N₂ successfully compensates for ion suppression, whereas a deuterated analog fails.

Workflow Prep 1. Spiking Plasma + Elvucitabine + SIL Variants Extract 2. Extraction Protein Precipitation (Acetonitrile) Prep->Extract LC 3. RP-LC C18 Column Gradient Elution Extract->LC MS 4. MS/MS ESI+ MRM Mode Monitor Transitions LC->MS Data 5. Validation Calculate ΔRT & Matrix Factor (MF) MS->Data

Step-by-step LC-MS/MS experimental workflow for evaluating chromatographic isotope effects.

Methodology:

1. Preparation of Working Solutions

  • Prepare equimolar working solutions (100 ng/mL) of Elvucitabine, Elvucitabine-d4, and Elvucitabine-¹³C,¹⁵N₂ in 50% Methanol/Water.

2. Matrix Spiking & Extraction (Protein Precipitation)

  • Spike 50 µL of pooled blank human plasma with 10 µL of the working solutions.

  • Add 150 µL of cold Acetonitrile (1:3 v/v) to precipitate plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

3. LC-MS/MS Analysis Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis & Self-Validation (Matrix Factor Calculation)

  • Calculate ΔRT: Measure the retention time difference: ΔRT = tR(Analyte) - tR(SIL). For ¹³C,¹⁵N₂, ΔRT should be exactly 0.00 min. For -d4, expect a negative ΔRT.

  • Calculate Matrix Factor (MF): MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix).

  • Calculate IS-Normalized MF: IS-Normalized MF = MF(Analyte) / MF(SIL).

  • Validation Check: An IS-normalized MF falling strictly between 0.85 and 1.15 validates the standard. Deuterated standards frequently fail this check in complex gradients due to the ΔRT exposing them to different matrix suppression zones.

Conclusion

While deuterated internal standards have historical precedence, the rigorous demands of modern PK studies for drugs like Elvucitabine expose their fundamental physicochemical limitations. The shorter C-D bond lengths inevitably lead to kinetic isotope effects and retention time shifts in RPLC. By utilizing Elvucitabine-¹³C,¹⁵N₂ , researchers guarantee perfect chromatographic co-elution, ensuring that the internal standard acts as a true, self-validating normalizer against matrix suppression. This guarantees the highest level of accuracy and trustworthiness in bioanalytical quantification.

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Validation

A Comparative Guide to FDA-Compliant Bioanalytical Method Validation for Elvucitabine using Elvucitabine-13C,15N2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals Introduction Elvucitabine (β-L-Fd4C) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated significant in vitro activity again...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvucitabine (β-L-Fd4C) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated significant in vitro activity against both wild-type and drug-resistant strains of the human immunodeficiency virus (HIV).[1][2] The development of robust and reliable bioanalytical methods for the accurate quantification of Elvucitabine in biological matrices is a cornerstone of its preclinical and clinical development, underpinning pharmacokinetic, toxicokinetic, and bioequivalence studies.[3][4] This guide provides an in-depth comparison of bioanalytical methodologies, focusing on the principles of FDA-compliant method validation and highlighting the advantages of employing a stable isotope-labeled internal standard, specifically Elvucitabine-13C,15N2.

The U.S. Food and Drug Administration (FDA) provides comprehensive guidance for the validation of bioanalytical methods to ensure the reliability and integrity of data submitted for regulatory review.[3][5][6][7] These guidelines establish the standards for key validation parameters, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[3] Adherence to these guidelines is mandatory for Investigational New Drug (IND), New Drug Application (NDA), and Abbreviated New Drug Application (ANDA) submissions.[3]

The Critical Role of the Internal Standard in Bioanalysis

An internal standard (IS) is a compound of known concentration added to all calibration standards, quality control samples, and study samples to correct for variability during sample preparation and analysis.[8][9][10] The choice of an appropriate IS is a critical decision that directly impacts data quality and regulatory acceptance.[11] While structural analogs can be used, stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[11][12][13][14]

A SIL-IS, such as Elvucitabine-13C,15N2, is a form of the analyte where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ¹³C, ¹⁵N).[11][14] This near-identical chemical structure ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, providing the most accurate correction for analytical variability.[11] The FDA and other regulatory bodies strongly recommend the use of SIL-ISs whenever feasible.[11]

Comparative Analysis of Bioanalytical Methodologies

While various analytical techniques can be employed for the quantification of small molecules like Elvucitabine, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method due to its superior sensitivity, selectivity, and speed.[1][3][15]

ParameterLC-MS/MS with Elvucitabine-13C,15N2 ISHPLC-UV with Structural Analog IS
Sensitivity (LLOQ) Typically in the low ng/mL to pg/mL range.[2]Generally in the mid-to-high ng/mL range.
Selectivity High; distinguishes analyte from metabolites and matrix components based on mass-to-charge ratio.Moderate; relies on chromatographic separation, susceptible to interference from co-eluting compounds.
Matrix Effect Effectively compensated by the co-eluting SIL-IS.[8][14]Prone to uncorrected matrix effects, leading to biased results.
Throughput High; rapid analysis times are achievable.[15]Lower; longer run times are often required for adequate separation.
Regulatory Acceptance Highly favored by regulatory agencies like the FDA.[11]May require more extensive validation to demonstrate lack of interference.

FDA Bioanalytical Method Validation Parameters: A Deep Dive

The FDA's "Bioanalytical Method Validation Guidance for Industry" outlines the essential parameters that must be evaluated to ensure a method is reliable for its intended purpose.[5][7]

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications.[3][9]

  • Experimental Protocol:

    • Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of Elvucitabine and Elvucitabine-13C,15N2.

    • Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and with potentially interfering substances to demonstrate a lack of interference.

Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision measures the degree of scatter among a series of measurements.[3][4][9]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, mid, and high.

    • Analyze at least five replicates of each QC concentration in at least three separate analytical runs.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[9]

Calibration Curve

The calibration curve depicts the relationship between the instrument response and the known concentration of the analyte.

  • Experimental Protocol:

    • Prepare a blank sample, a zero standard (blank matrix with IS), and at least six non-zero calibration standards spanning the expected concentration range.

    • The curve is typically fitted with a linear, weighted (e.g., 1/x or 1/x²) regression model.

    • Acceptance Criteria: At least 75% of the non-zero standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).

Sensitivity (Lower Limit of Quantification - LLOQ)

The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[3][9]

  • Experimental Protocol:

    • The analyte response at the LLOQ should be at least five times the response of a blank sample.

    • Accuracy and precision at the LLOQ must meet the acceptance criteria of ±20%.

Stability

The stability of Elvucitabine in the biological matrix must be evaluated under various storage and handling conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[1]

  • Experimental Protocol:

    • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration representative of sample handling.[1]

    • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -70°C or lower) for a period that exceeds the expected sample storage time.[1]

    • Stock Solution Stability: Verify the stability of the analyte and IS in their stock and working solutions.

Visualizing the Workflow and Logic

Bioanalytical Method Validation Workflow

Bioanalytical Method Validation Workflow cluster_Dev Method Development cluster_Val Full Validation cluster_App Sample Analysis Dev Method Development and Optimization Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation AccuracyPrecision Accuracy & Precision Selectivity->AccuracyPrecision CalCurve Calibration Curve AccuracyPrecision->CalCurve LLOQ Sensitivity (LLOQ) CalCurve->LLOQ Stability Stability LLOQ->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis Method Validated

Caption: FDA-compliant bioanalytical method validation workflow.

Decision Logic for Internal Standard Selection

Internal Standard Selection Logic Start Start IS Selection SIL_available Is a Stable Isotope-Labeled IS (e.g., Elvucitabine-13C,15N2) available? Start->SIL_available Use_SIL Use SIL-IS SIL_available->Use_SIL Yes Consider_Analog Consider a Structural Analog IS SIL_available->Consider_Analog No End End Use_SIL->End Validate_Analog Rigorously Validate Analog's Performance (e.g., matrix effects, chromatographic separation) Consider_Analog->Validate_Analog Validate_Analog->End

Caption: Decision tree for internal standard selection in bioanalysis.

Conclusion

The validation of a bioanalytical method for Elvucitabine according to FDA guidelines is a rigorous but essential process to ensure the generation of high-quality data for regulatory submissions. The use of a stable isotope-labeled internal standard, such as Elvucitabine-13C,15N2, in conjunction with LC-MS/MS analysis, represents the most robust and scientifically sound approach. This combination provides superior sensitivity, selectivity, and effectively mitigates the impact of matrix effects, leading to highly reliable and defensible bioanalytical results. By adhering to the principles and experimental protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate bioanalytical methods that meet the stringent requirements of the FDA.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA . Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Available at: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. Available at: [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Essential Safety and Logistical Guide for Handling Elvucitabine-13C,15N2

This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Elvucitabine-13C,15N2. As a potent, isotopically labeled nucleoside...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Elvucitabine-13C,15N2. As a potent, isotopically labeled nucleoside reverse transcriptase inhibitor (NRTI), this compound necessitates rigorous handling protocols to ensure personnel safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deep understanding of the associated risks and mitigation strategies.

Understanding the Compound: A Dual-Risk Profile

Elvucitabine is an experimental antiviral drug that functions by inhibiting reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[1][2] Its mechanism of action, which involves interfering with DNA synthesis, classifies it as a cytotoxic agent.[3][4] The isotopic labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) introduces stable, non-radioactive isotopes for use in metabolic and pharmacokinetic studies.[5][] While these isotopes do not pose a radiological hazard, the inherent cytotoxicity of the parent molecule remains the primary safety concern.[7][8]

Key Considerations:

  • Cytotoxicity: As a cytotoxic compound, Elvucitabine has the potential to be carcinogenic, mutagenic, and teratogenic.[3][4][9] Exposure can occur through inhalation of aerosols, skin absorption, or ingestion.[3][4]

  • Isotopic Labeling: The ¹³C and ¹⁵N isotopes are stable and do not emit ionizing radiation.[][8] Therefore, standard radiological precautions are not necessary. The disposal of Elvucitabine-13C,15N2 is governed by its chemical hazards, not its isotopic composition.[][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure to Elvucitabine-13C,15N2. The following table outlines the minimum required PPE for various laboratory activities.

ActivityRequired Personal Protective Equipment
Handling Powder (weighing, aliquoting) Double nitrile gloves, disposable gown with knit cuffs, safety goggles or face shield, and a NIOSH-approved respirator.[3][10][11]
Preparing Solutions Double nitrile gloves, disposable gown with knit cuffs, and safety goggles.[3][10]
Administering to Cell Cultures or Animals Double nitrile gloves, disposable gown with knit cuffs, and safety goggles.[11][12]
Handling Contaminated Waste Double nitrile gloves, disposable gown with knit cuffs, and safety goggles.[3][10]
The Rationale Behind PPE Selection
  • Double Gloving: Provides an extra layer of protection against potential tears or permeation. Nitrile gloves are recommended for their chemical resistance.[10][13]

  • Disposable Gown: Prevents contamination of personal clothing. Gowns with knit cuffs provide a better seal with gloves.[3][12]

  • Eye and Face Protection: Safeguards against splashes and aerosols.[9][12]

  • Respirator: Essential when handling the powdered form to prevent inhalation of fine particles.[3][10]

Donning and Doffing PPE: A Critical Procedure

Improper removal of PPE can lead to contamination. The following workflow is designed to minimize this risk.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown & Inner Gloves (peel off together) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for the safe handling of Elvucitabine-13C,15N2 at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[10]

  • Decontamination: Wipe the exterior of the container with a suitable decontaminating solution before bringing it into the laboratory.

  • Storage: Store Elvucitabine-13C,15N2 in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.[10][11]

Handling Procedures

All procedures involving the handling of powdered Elvucitabine-13C,15N2 must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize the risk of aerosol generation.[3]

Step-by-Step Weighing and Solution Preparation:

  • Prepare the Work Area: Cover the work surface with a disposable, plastic-backed absorbent pad.[3]

  • Don PPE: Follow the donning procedure outlined in section 2.2.

  • Weighing: Carefully weigh the required amount of Elvucitabine-13C,15N2. Use anti-static weighing paper or a dedicated weigh boat.

  • Dissolution: To prepare a solution, slowly add the powder to the solvent to avoid splashing. Gently swirl or vortex to dissolve. Do not sonicate, as this can generate aerosols.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials as cytotoxic waste (see section 4).

  • Doff PPE: Follow the doffing procedure outlined in section 2.2. and wash hands thoroughly.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with Elvucitabine-13C,15N2 are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[3][10]

Waste Segregation and Disposal Workflow:

Waste_Disposal cluster_waste_streams Waste Generation cluster_containers Waste Collection Solid_Waste Solid Waste (Gloves, Gowns, Pads) Solid_Container Yellow Chemotherapy Waste Bag Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, Rinsates) Liquid_Container Labeled, Leak-proof Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles, Syringes) Sharps_Container Puncture-resistant Sharps Container Sharps_Waste->Sharps_Container Disposal Final Disposal via Institutional Hazardous Waste Program Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Caption: Cytotoxic Waste Disposal Workflow.

Key Disposal Principles:

  • Segregation: Do not mix cytotoxic waste with general laboratory waste.[8]

  • Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" with the chemical name.[3][7]

  • Containment: Use designated, leak-proof, and puncture-resistant containers.[3][9]

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[7]

Spill Management: Preparedness and Response

Prompt and correct management of spills is critical to prevent exposure and contamination.

Spill Response Protocol:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[10]

  • Don Appropriate PPE: Before cleaning the spill, don the full PPE as recommended for handling the powdered form, including a respirator.[3][10]

  • Contain the Spill:

    • Powder: Gently cover the spill with damp absorbent pads to avoid generating dust.[3][11]

    • Liquid: Cover the spill with absorbent pads, working from the outside in.[3][10]

  • Clean the Area: Clean the spill area three times with a detergent solution, followed by a final rinse with water.[3]

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.[10]

Conclusion: A Culture of Safety

The safe handling of Elvucitabine-13C,15N2 is predicated on a thorough understanding of its cytotoxic nature and a disciplined adherence to established safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you can significantly mitigate the risks associated with this potent research compound, ensuring a safe environment for yourself and your colleagues.

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